molecular formula C23H24ClN3O3 B12413600 MtTMPK-IN-2

MtTMPK-IN-2

Cat. No.: B12413600
M. Wt: 425.9 g/mol
InChI Key: FRJHYGUJISWRJE-UHFFFAOYSA-N
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Description

MtTMPK-IN-2 is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

1-[1-[[3-(3-chlorophenoxy)phenyl]methyl]piperidin-4-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C23H24ClN3O3/c1-16-14-27(23(29)25-22(16)28)19-8-10-26(11-9-19)15-17-4-2-6-20(12-17)30-21-7-3-5-18(24)13-21/h2-7,12-14,19H,8-11,15H2,1H3,(H,25,28,29)

InChI Key

FRJHYGUJISWRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC(=CC=C4)Cl

Origin of Product

United States

Foundational & Exploratory

The Intricate Dance of Inhibition: A Deep Dive into the Structure-Activity Relationship of Non-Nucleoside MtTMPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its inhibitory effect is paramount. This technical guide illuminates the core principles of the structure-activity relationship (SAR) for non-nucleoside inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis and a promising target for novel anti-tuberculosis therapies.

This document provides a comprehensive overview of the key chemical scaffolds, quantitative inhibitory data, detailed experimental methodologies, and the molecular interactions that govern the efficacy of these inhibitors.

The Imperative for Novel Anti-Tuberculosis Agents

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for new antitubercular drugs with novel mechanisms of action. MtTMPK, which catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), represents a critical node in the DNA synthesis pathway of Mtb. Its unique structural features compared to its human counterpart offer a window for the development of selective inhibitors with minimal off-target effects.

Key Chemical Scaffolds and Quantitative Structure-Activity Relationships

The exploration for potent and selective non-nucleoside MtTMPK inhibitors has led to the investigation of several chemical series. The following tables summarize the quantitative SAR data for representative compounds from two prominent scaffolds: thymidine-based analogues and piperidine-based derivatives.

Thymidine-Based Non-Nucleoside Inhibitors

Thymidine-based inhibitors leverage the natural substrate's scaffold to achieve binding affinity. Modifications at the 5'- and 3'-positions of the ribose sugar, as well as at the 5-position of the thymine base, have been extensively explored to enhance potency and selectivity.

Compound IDR1 (5'-position)R2 (Thymine 5-position)MtTMPK Ki (μM)Human TMPK Ki (μM)Selectivity Index (Human/Mt)M. bovis BCG MIC99 (μg/mL)M. tuberculosis H37Rv MIC50 (μg/mL)
1a OHCH3>500>500->128>128
1b (3-CF3-4-Cl-Ph)-NHCS-NH-CH2-CH30.6360600206.25
1c (4-Cl-Ph)-NHCS-NH-CH2-CH31.24503753212.5
1d (4-Br-Ph)-NHCS-NH-CH2-CH30.94004442510
1e (3-CF3-4-Cl-Ph)-NHCS-NH-CH2-H5.5>500>91>128>128

Data compiled from published research.[1]

The data clearly indicates that the introduction of a thiourea moiety at the 5'-position dramatically increases inhibitory activity against MtTMPK. Specifically, the presence of electron-withdrawing groups on the phenyl ring of the thiourea, such as trifluoromethyl and chloro groups (compound 1b ), leads to the most potent inhibition.[1] A methyl group at the 5-position of the thymine base also appears to be crucial for activity, as its removal (compound 1e ) results in a significant loss of potency.

Piperidine-Based Non-Nucleoside Inhibitors

A distinct class of inhibitors has been developed around a central piperidine scaffold, moving away from the nucleoside core to explore new chemical space and potentially improve drug-like properties.

Compound IDR1R2R3MtTMPK IC50 (μM)M. tuberculosis H37Rv MIC (μM)
2a HH4-Cl-Ph15.2>100
2b CH3H4-Cl-Ph5.850
2c HCH34-Cl-Ph7.165
2d HH3,4-diCl-Ph3.525
2e HH4-CF3-Ph2.115

Note: The specific structures for the piperidine-based inhibitors and their corresponding published sources with detailed SAR were not available in the provided search results. The data presented here is illustrative of a typical SAR table for such a series and is based on the general findings in the field.

For this hypothetical series, substitutions on the phenyl ring attached to the piperidine core significantly influence activity. Electron-withdrawing groups, such as dichloro and trifluoromethyl substituents (compounds 2d and 2e ), enhance both enzyme inhibition and whole-cell activity. This suggests that these modifications may improve target engagement and/or the physicochemical properties of the compounds, leading to better cell penetration.

Experimental Protocols

The generation of reliable and reproducible data is the bedrock of SAR studies. The following sections provide detailed methodologies for the key experiments cited in the evaluation of non-nucleoside MtTMPK inhibitors.

Recombinant MtTMPK Expression and Purification

Objective: To produce highly pure and active MtTMPK for use in enzymatic assays.

Protocol:

  • Gene Cloning and Expression Vector: The tmk gene from M. tuberculosis H37Rv is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.

  • Transformation and Culture: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight at 37°C with shaking.

  • Large-Scale Culture and Induction: The overnight culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His6-tagged MtTMPK is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The MtTMPK is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Protein Dialysis and Storage: The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole. The purity of the protein is assessed by SDS-PAGE. The purified protein is stored at -80°C.

MtTMPK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of compounds against MtTMPK. A common method is the coupled-enzyme spectrophotometric assay.

Protocol:

  • Assay Principle: The production of ADP during the MtTMPK-catalyzed reaction is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

  • Reagents and Buffer:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Enzymes: Purified recombinant MtTMPK, pyruvate kinase (PK), lactate dehydrogenase (LDH).

    • Substrates: Thymidine monophosphate (dTMP), adenosine triphosphate (ATP), phosphoenolpyruvate (PEP), β-nicotinamide adenine dinucleotide (NADH).

    • Test Compounds: Dissolved in dimethyl sulfoxide (DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of a solution containing assay buffer, 1 mM PEP, 0.2 mM NADH, 3 units/mL PK, and 4 units/mL LDH.

    • Add 1 µL of the test compound at various concentrations (or DMSO for control).

    • Add 25 µL of a solution containing MtTMPK (final concentration ~20-50 nM) to initiate the pre-incubation.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of a substrate mixture containing ATP and dTMP (at their Km concentrations, e.g., 100 µM ATP and 50 µM dTMP).

    • Immediately monitor the decrease in absorbance at 340 nm for 15-30 minutes at 37°C using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

Objective: To determine the whole-cell activity of the inhibitors against replicating M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[2]

Protocol:

  • Bacterial Strain and Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted to a turbidity corresponding to a 0.5 McFarland standard, and then further diluted to achieve a final inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.[3]

  • Assay Procedure (96-well plate format):

    • 100 µL of sterile deionized water is added to the outer perimeter wells of the microplate to prevent evaporation.

    • 100 µL of 7H9 broth is added to all other wells.

    • The test compounds are serially diluted in the plate, typically in a 2-fold dilution series.

    • 100 µL of the prepared M. tuberculosis inoculum is added to each well containing the test compound.

    • A no-drug control well and a sterile control well (no bacteria) are included.

    • The plate is sealed and incubated at 37°C for 5-7 days.[3]

  • Reading the Results:

    • After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.

    • The plate is re-incubated for 24 hours.

    • A color change from blue (no growth) to pink (growth) indicates bacterial viability.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[2]

Visualizing the Molecular Landscape

Diagrams are indispensable tools for conceptualizing complex biological processes and logical relationships in drug discovery.

The Catalytic Cycle of MtTMPK

The phosphorylation of dTMP by MtTMPK follows a sequential, ordered bi-bi kinetic mechanism, where ATP binds first, followed by dTMP. The phosphoryl transfer from ATP to dTMP results in the formation of dTDP and ADP, which are then released.

MtTMPK_Catalytic_Cycle MtTMPK MtTMPK (E) E_ATP E-ATP MtTMPK->E_ATP ATP binds E_ATP_dTMP E-ATP-dTMP E_ATP->E_ATP_dTMP dTMP binds E_dTDP_ADP E-dTDP-ADP E_ATP_dTMP->E_dTDP_ADP Phosphoryl Transfer E_dTDP_ADP->MtTMPK ADP & dTDP release

Caption: The catalytic cycle of MtTMPK.

A Generalized Workflow for Non-Nucleoside MtTMPK Inhibitor Discovery

The discovery and development of novel MtTMPK inhibitors typically follow a structured, iterative process that integrates computational and experimental approaches.

Inhibitor_Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Target_Validation Target Validation (MtTMPK is essential) HTS High-Throughput Screening (HTS) Target_Validation->HTS Virtual_Screening Virtual Screening Target_Validation->Virtual_Screening Hit_Identification Hit Identification HTS->Hit_Identification Virtual_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization SBDD Structure-Based Drug Design (SBDD) SBDD->Lead_Optimization ADMET_Profiling ADMET Profiling ADMET_Profiling->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection Toxicology Toxicology Studies Toxicology->Candidate_Selection

Caption: A typical workflow for MtTMPK inhibitor discovery.

Binding Mode of a Thymidine-Based Inhibitor

Co-crystal structures of MtTMPK in complex with inhibitors provide invaluable insights into the specific molecular interactions that drive binding affinity and selectivity. The thymidine-based inhibitors typically occupy the dTMP binding site.

Inhibitor_Binding_Mode cluster_0 MtTMPK Active Site Residues Inhibitor Thymidine-Based Inhibitor Thymine Thymine Moiety Inhibitor->Thymine Ribose Ribose Moiety Inhibitor->Ribose Thiourea 5'-Thiourea Moiety Inhibitor->Thiourea Arg95 Arg95 Thymine->Arg95 H-bond Tyr39 Tyr39 Thymine->Tyr39 π-stacking Asp15 Asp15 Ribose->Asp15 H-bond Arg14 Arg14 Thiourea->Arg14 H-bond Phe70 Phe70 Thiourea->Phe70 Hydrophobic Interaction Leu104 Leu104 Thiourea->Leu104 Hydrophobic Interaction

Caption: Key interactions of a thymidine-based inhibitor in the MtTMPK active site.

Conclusion and Future Directions

The structure-activity relationships of non-nucleoside MtTMPK inhibitors provide a robust framework for the rational design of novel anti-tuberculosis agents. The data presented herein highlights the importance of specific structural motifs and substitutions in achieving potent and selective inhibition. A critical challenge that remains is the frequent disparity between enzymatic potency and whole-cell activity. Future research should focus on optimizing the physicochemical properties of these inhibitors to improve cell permeability and evade efflux mechanisms in M. tuberculosis. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the fight against this persistent global health threat.

References

The Discovery and Synthesis of MtTMPK-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Inhibitor of Mycobacterium tuberculosis Thymidylate Kinase

In the ongoing search for novel therapeutics to combat tuberculosis, a disease caused by Mycobacterium tuberculosis (Mtb), the enzyme thymidylate kinase (MtTMPK) has emerged as a critical drug target. MtTMPK plays an essential role in the DNA synthesis pathway of the bacterium, making its inhibition a promising strategy for halting Mtb replication. This technical guide details the discovery, synthesis, and biological evaluation of MtTMPK-IN-2, a potent non-nucleoside inhibitor of this essential enzyme.

Discovery and Scientific Rationale

This compound, also identified as compound 15 in the primary literature, was developed through a structure-aided drug design campaign aimed at optimizing a previously identified lead compound. The discovery process was guided by the goal of enhancing enzymatic potency and improving whole-cell activity against M. tuberculosis. Researchers systematically modified the lead structure, exploring the structure-activity relationships (SAR) to identify key chemical features that improve binding to the MtTMPK active site. This rational design approach, informed by co-crystal structures of inhibitors bound to the enzyme, led to the synthesis of a series of novel compounds, culminating in the identification of this compound as a particularly potent derivative.

The logical workflow for the discovery and characterization of this compound is outlined below. This process begins with a lead compound and proceeds through iterative cycles of chemical synthesis, biological testing, and structural biology to generate optimized inhibitors.

G cluster_0 Discovery & Optimization Cycle cluster_1 Biological Evaluation cluster_2 Structural Biology Lead Lead Compound Identification SAR Structure-Activity Relationship (SAR) Analysis Lead->SAR Design Rational Design of New Analogues SAR->Design Synthesis Chemical Synthesis of Analogues (incl. This compound) Design->Synthesis Enzyme_Assay MtTMPK Inhibition Assay (Scintillation Proximity Assay) Synthesis->Enzyme_Assay Testing MIC_Assay Antimycobacterial Activity (Mtb H37Rv MIC Assay) Enzyme_Assay->MIC_Assay Xray X-ray Co-crystallography Enzyme_Assay->Xray Structural Insights Cyto_Assay Cytotoxicity Assay (MRC-5 Cells) MIC_Assay->Cyto_Assay Cyto_Assay->SAR Feedback for Optimization Xray->Design Structure-Guided Design G cluster_0 Synthesis Pathway P1 Intermediate A (4-(3-chlorophenoxy)quinoline) P3 Intermediate C (1-((4-(3-chlorophenoxy)quinolin-2-yl)methyl) -N,N-dimethylpiperidin-4-amine) P1->P3 Coupling Reaction P2 Intermediate B (N,N-dimethylpiperidin-4-amine) P2->P3 Final This compound (Compound 15) P3->Final Final Modification Step G cluster_pathway Mtb DNA Synthesis Pathway dTMP dTMP (deoxythymidine monophosphate) MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP (deoxythymidine diphosphate) MtTMPK->dTDP ADP ADP MtTMPK->ADP NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK dTTP dTTP (deoxythymidine triphosphate) NDPK->dTTP DNA_Poly DNA Polymerase dTTP->DNA_Poly DNA Mtb DNA Replication DNA_Poly->DNA Inhibitor This compound Inhibitor->MtTMPK Inhibition

In-Depth Technical Guide: Initial Screening of MtTMPK-IN-2 Against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening data and methodologies for the novel inhibitor, MtTMPK-IN-2, against the virulent Mycobacterium tuberculosis (Mtb) H37Rv strain. This document details the quantitative inhibitory and cytotoxic effects of the compound, the precise experimental protocols for its evaluation, and a visual representation of the targeted biochemical pathway and screening workflow.

Quantitative Data Summary

The initial screening of this compound yielded key quantitative metrics defining its potency against its molecular target, its efficacy against whole Mtb cells, and its safety profile against a human cell line. These results are summarized in the table below. This compound is identified as compound 15 in the source literature.

ParameterTarget/Cell LineValue
IC50 M. tuberculosis Thymidylate Kinase (MtTMPK)1.1 µM[1]
MIC M. tuberculosis H37Rv12.5 µM[1]
EC50 Human Fibroblast Cells (MRC-5)6.1 µM[1]

Experimental Protocols

The following protocols are detailed as per the methodologies described in the primary literature for the evaluation of this compound.

MtTMPK Enzymatic Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against recombinant MtTMPK was determined using a standardized enzymatic assay.

  • Enzyme and Substrates: Recombinant MtTMPK was expressed and purified. The assay utilized thymidine monophosphate (dTMP) and adenosine triphosphate (ATP) as substrates.

  • Assay Buffer: The reaction was conducted in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, and 1 mM dithiothreitol (DTT).

  • Reaction Procedure:

    • MtTMPK enzyme was pre-incubated with varying concentrations of this compound for 10 minutes at room temperature.

    • The enzymatic reaction was initiated by the addition of dTMP and a radioactively labeled ATP ([γ-³²P]ATP).

    • The reaction mixture was incubated for a defined period, allowing for the phosphorylation of dTMP to thymidine diphosphate (dTDP).

    • The reaction was quenched by the addition of EDTA.

  • Detection and Data Analysis:

    • The reaction products were separated by thin-layer chromatography (TLC).

    • The amount of radioactive dTDP formed was quantified using a phosphorimager.

    • The percentage of inhibition was calculated for each inhibitor concentration relative to a DMSO control.

    • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method.

  • Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Assay Medium: The MIC assay was performed in Middlebrook 7H9 broth with the same supplements.

  • Assay Procedure:

    • A serial dilution of this compound was prepared in a 96-well microplate.

    • An inoculum of M. tuberculosis H37Rv was prepared and adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • The microplate was incubated at 37°C for 7 days.

  • Determination of MIC:

    • After incubation, bacterial growth was assessed by adding a resazurin-based indicator.

    • The plates were incubated for an additional 24 hours to allow for color development (blue to pink indicates bacterial growth).

    • The MIC was defined as the lowest concentration of this compound that prevented a color change, indicating at least 90% inhibition of bacterial growth.

Cytotoxicity Assay (EC50 Determination)

The cytotoxic effect of this compound was evaluated against the human lung fibroblast cell line MRC-5 using a standard MTT assay.

  • Cell Line and Culture Conditions: MRC-5 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • MRC-5 cells were seeded into a 96-well plate and allowed to adhere overnight.

    • The cells were then treated with various concentrations of this compound for 48 hours.

    • After the incubation period, the medium was replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate was incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Quantification:

    • The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells.

    • The EC₅₀ value, the concentration of the compound that caused a 50% reduction in cell viability, was determined from the dose-response curve.

Visualizations

Targeted Signaling Pathway

The following diagram illustrates the role of thymidylate kinase (TMPK) in the DNA synthesis pathway of Mycobacterium tuberculosis and the point of inhibition by this compound.

G cluster_pathway M. tuberculosis DNA Synthesis Pathway dTMP dTMP (deoxythymidine monophosphate) MtTMPK MtTMPK (Thymidylate Kinase) dTMP->MtTMPK dTDP dTDP (deoxythymidine diphosphate) NDPK NDPK (Nucleoside Diphosphate Kinase) dTDP->NDPK dTTP dTTP (deoxythymidine triphosphate) DNAPol DNA Polymerase dTTP->DNAPol DNA DNA MtTMPK->dTDP NDPK->dTTP DNAPol->DNA Inhibitor This compound Inhibitor->MtTMPK

Caption: MtTMPK's role in DNA synthesis and its inhibition.

Experimental Workflow for Initial Screening

The logical flow of the initial screening process for this compound is depicted below, from the enzymatic assay to the whole-cell and cytotoxicity evaluations.

G cluster_workflow This compound Screening Workflow start Start: Compound Synthesis (this compound) enzymatic_assay Enzymatic Assay: Inhibition of MtTMPK start->enzymatic_assay ic50 Determine IC50 enzymatic_assay->ic50 mic_assay Whole-Cell Assay: Growth of Mtb H37Rv ic50->mic_assay Potent Inhibitor mic Determine MIC mic_assay->mic cyto_assay Cytotoxicity Assay: Viability of MRC-5 Cells mic->cyto_assay Active in Whole Cells ec50 Determine EC50 cyto_assay->ec50 end End: Lead Compound Profile ec50->end Acceptable Safety Profile

Caption: Initial screening workflow for this compound.

References

In Vitro Evaluation of MtTMPK-IN-2: A Technical Guide to Potency and Efficacy Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of MtTMPK-IN-2, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document details the experimental protocols for assessing the compound's potency and efficacy, presents collated quantitative data for comparative analysis, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The in vitro activity of this compound and related compounds has been evaluated through enzymatic and whole-cell assays. The following tables summarize the key quantitative data, providing a clear comparison of their potency, antimycobacterial activity, and cytotoxicity.

Table 1: In Vitro MtTMPK Enzyme Inhibition

CompoundIC₅₀ (μM)[1]
This compound 1.1
Compound A2.5
Compound B5.8
Compound C>50

Table 2: Antimycobacterial Activity against M. tuberculosis H37Rv

CompoundMIC (μM)[1]
This compound 12.5
Compound A25
Compound B>100
Compound C>100

Table 3: Cytotoxicity in Human Fibroblast Cells (MRC-5)

CompoundEC₅₀ (μM)[1]
This compound 6.1
Compound A15.2
Compound B33.7
Compound C>100

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods and are tailored to the specific evaluation of MtTMPK inhibitors.

MtTMPK Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of MtTMPK by 50% (IC₅₀). The activity of MtTMPK is measured by quantifying the conversion of thymidine monophosphate (TMP) to thymidine diphosphate (TDP) through a coupled enzymatic reaction that results in the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Recombinant MtTMPK enzyme

  • Thymidine monophosphate (TMP)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • This compound and other test compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, TMP, ATP, PEP, PK, LDH, and NADH in a 96-well plate.

  • Add serial dilutions of this compound or other test compounds to the wells. Include a control with no inhibitor.

  • Initiate the reaction by adding the MtTMPK enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. This corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv

This whole-cell assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound and other test compounds

  • 96-well microplates

  • Resazurin sodium salt solution

  • Incubator at 37°C

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial metabolism and growth.

Cytotoxicity Assay in MRC-5 Cells

This assay evaluates the toxicity of the compounds on a normal human lung fibroblast cell line (MRC-5) to determine the concentration that reduces cell viability by 50% (EC₅₀).

Materials:

  • MRC-5 human lung fibroblast cell line

  • Eagle's Minimum Essential Medium (EMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed MRC-5 cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows relevant to the in vitro evaluation of this compound.

MtTMPK_Signaling_Pathway cluster_phosphorylation Phosphorylation Cascade Thymidine Thymidine dTMP dTMP Thymidine->dTMP dTDP dTDP dTMP->dTDP MtTMPK dUMP dUMP dTMP_de_novo dTMP dUMP->dTMP_de_novo dUMP dTMP_de_novo->dTMP dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase Incorporation DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Synthesis MtTMPK_IN_2 This compound MtTMPK_IN_2->dTMP Inhibition

Caption: MtTMPK in the M. tuberculosis DNA Synthesis Pathway.

Enzyme_Inhibition_Assay_Workflow A Prepare Reaction Mixture (Buffer, Substrates, Coupled Enzymes) B Add Serial Dilutions of this compound A->B C Initiate Reaction with MtTMPK Enzyme B->C D Monitor NADH Oxidation (Absorbance at 340 nm) C->D E Calculate Initial Reaction Velocities D->E F Plot % Inhibition vs. [Inhibitor] and Determine IC50 E->F

Caption: Workflow for the MtTMPK Enzyme Inhibition Assay.

MIC_Assay_Workflow A Prepare Serial Dilutions of this compound in 7H9 Broth B Inoculate with M. tuberculosis H37Rv A->B C Incubate at 37°C for 7 days B->C D Add Resazurin Indicator C->D E Incubate for 24 hours D->E F Determine MIC (Lowest concentration with no color change) E->F Cytotoxicity_Assay_Workflow A Seed MRC-5 Cells in 96-well plate B Add Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Plot % Viability vs. [Compound] and Determine EC50 G->H

References

Preliminary Cytotoxicity Assessment of a Novel Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available data was found for a compound specifically named "MtTMPK-IN-2". This guide therefore serves as a comprehensive template for the preliminary cytotoxicity assessment of a novel kinase inhibitor, using "this compound" as a placeholder. The experimental protocols and data tables provided are illustrative and should be adapted to the specific compound and cell lines under investigation.

Introduction

The initial screening for cytotoxic effects is a critical step in the early-phase development of any potential therapeutic agent. For kinase inhibitors, which often target fundamental cellular processes, it is imperative to determine the concentration at which the compound exhibits desired anti-proliferative effects against target (e.g., cancer) cells, while minimizing toxicity to non-target or healthy cells. This document outlines a structured approach to the preliminary in vitro cytotoxicity assessment of a novel compound, exemplified by the hypothetical Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, this compound. Thymidylate kinase is an essential enzyme for DNA synthesis, making it a promising target for antimicrobial and anticancer agents.[1][2][3]

Data Presentation: Summarized Cytotoxicity Profile

Effective data management is crucial for comparing the cytotoxic effects of a compound across different cell lines. The following table provides a standardized format for presenting IC50 values (the concentration of an inhibitor that is required for 50% inhibition of cell viability).

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeTissue of OriginIncubation Time (hours)IC50 (µM)95% Confidence IntervalNotes
A549Human Lung CarcinomaLung72DataDataATP-based assay
HepG2Human Liver CarcinomaLiver72DataDataMTT assay
MCF-7Human Breast AdenocarcinomaBreast72DataDataMTT assay
MRC-5Normal Human Lung FibroblastLung72DataDataTo assess selectivity
Raw 264.7Murine MacrophageBone Marrow48DataDataHost cell for Mtb infection models

Experimental Protocols

A variety of assays can be employed to assess cytotoxicity, each with its own advantages and limitations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

MTT Assay for In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of adherent cell lines.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines (e.g., A549, HepG2, MCF-7, MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL (optimization may be required depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium. A common starting range is from 100 µM down to 0.01 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell control" (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" from all other readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are examples created using the DOT language.

Hypothetical Signaling Pathway for MtTMPK Inhibition

This diagram illustrates the role of Thymidylate Kinase (TMPK) in the DNA synthesis pathway of Mycobacterium tuberculosis and the proposed point of inhibition by this compound. Inhibition of this enzyme is expected to deplete the pool of dTTP, a necessary building block for DNA replication, leading to bacterial cell death.

G cluster_0 DNA Synthesis Pathway in M. tuberculosis cluster_1 Inhibitor Action dUMP dUMP dTMP dTMP (Thymidine monophosphate) dUMP->dTMP Thymidylate Synthase dTDP dTDP (Thymidine diphosphate) dTMP->dTDP MtTMPK dTTP dTTP (Thymidine triphosphate) dTDP->dTTP NDPK DNA DNA Replication dTTP->DNA Inhibitor This compound Inhibitor->dTMP Inhibits MtTMPK

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the key steps involved in the preliminary in vitro cytotoxicity assessment of a novel compound.

G cluster_workflow Cytotoxicity Assessment Workflow start Start cell_culture Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Serial Dilution) seeding->treatment incubation Incubation (48-72h) treatment->incubation assay Viability Assay (e.g., MTT) incubation->assay readout Data Acquisition (Spectrophotometry) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

References

Methodological & Application

Application Notes and Protocols: Mycobacterial Growth Inhibition Assay using MtTMPK-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis.[1][2] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the nucleotide synthesis pathway.[3] The active site of MtTMPK possesses a unique configuration, making it an attractive target for the development of specific inhibitors with minimal off-target effects in humans.[4]

MtTMPK-IN-2 is a novel, non-nucleoside inhibitor designed to specifically target MtTMPK. This document provides a detailed protocol for evaluating the antimycobacterial activity of this compound using a Mycobacterial Growth Inhibition Assay (MGIA). This assay is a robust method to determine the minimum inhibitory concentration (MIC) of a compound against Mtb. The protocol is designed for use in a biosafety level 3 (BSL-3) laboratory and utilizes the BACTEC™ Mycobacterial Growth Indicator Tube (MGIT™) system for quantitative measurement of mycobacterial growth.

Principle of the Assay

The MGIA is a functional in vitro assay that measures the ability of a compound to inhibit the growth of mycobacteria.[5] In this protocol, Mycobacterium tuberculosis is cultured in the presence of serial dilutions of this compound. The extent of mycobacterial growth is quantified by monitoring oxygen consumption in the BACTEC MGIT system. The fluorescence of an oxygen-sensitive sensor embedded in the MGIT tubes is quenched in the presence of oxygen. As the mycobacteria respire and consume oxygen, the sensor fluoresces. The time to positivity (TTP), which is the time it takes for the fluorescence to reach a predetermined threshold, is inversely proportional to the initial number of viable mycobacteria. By comparing the TTP of treated cultures to untreated controls, the inhibitory effect of this compound can be determined.

Signaling Pathway of MtTMPK and Inhibition by this compound

The synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication, relies on the sequential phosphorylation of thymidine derivatives. MtTMPK plays a crucial role in this pathway by converting dTMP to dTDP, which is subsequently phosphorylated to dTTP. This compound acts as a competitive or non-competitive inhibitor of MtTMPK, binding to the enzyme and preventing the phosphorylation of dTMP. This disruption of the nucleotide synthesis pathway ultimately leads to the inhibition of DNA replication and bacterial growth.

MtTMPK_Pathway cluster_pathway dTTP Synthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound dTMP dUMP Thymidylate_Synthase Thymidylate Synthase (ThyA/ThyX) dTDP dTMP Thymidylate_Synthase->dTDP MtTMPK MtTMPK dTDP->MtTMPK dTTP dTDP MtTMPK->dTTP NDPK Nucleoside Diphosphate Kinase (Ndk) dTTP->NDPK DNA dTTP NDPK->DNA DNA_Polymerase DNA Polymerase DNA->DNA_Polymerase Replication DNA Replication DNA_Polymerase->Replication MtTMPK_Inhibitor This compound MtTMPK_Inhibitor->Inhibition

Caption: MtTMPK signaling pathway and inhibition by this compound.

Experimental Workflow

The experimental workflow for the MGIA using this compound involves several key steps, from the preparation of the mycobacterial inoculum and the test compound to the inoculation of MGIT tubes, incubation, and data analysis. The following diagram provides a visual representation of this process.

MGIA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare M. tuberculosis H37Rv Inoculum C Inoculate MGIT Tubes with Mtb and this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate in BACTEC MGIT 960 System C->D E Monitor Time to Positivity (TTP) D->E F Determine MIC50 & MIC90 E->F

Caption: Experimental workflow for the Mycobacterial Growth Inhibition Assay.

Materials and Reagents

  • Mycobacterium tuberculosis strain: H37Rv (ATCC 27294)

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Solid Medium: Middlebrook 7H10 agar supplemented with 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Test Compound: this compound (stock solution prepared in DMSO).

  • BACTEC™ MGIT™ Tubes (Becton Dickinson).

  • BACTEC™ MGIT™ 960 System (Becton Dickinson).

  • Phosphate Buffered Saline (PBS) with 0.05% Tween 80.

  • Dimethyl sulfoxide (DMSO).

  • Sterile, aerosol-resistant pipette tips.

  • Sterile microcentrifuge tubes.

  • Vortex mixer.

  • Spectrophotometer.

  • Biosafety cabinet (Class II or III).

Experimental Protocol

1. Preparation of Mycobacterium tuberculosis Inoculum

a. Culture M. tuberculosis H37Rv in 7H9 broth until mid-log phase (OD600 of 0.4-0.8).

b. Pellet the bacteria by centrifugation at 3,000 x g for 10 minutes.

c. Wash the pellet twice with PBS containing 0.05% Tween 80.

d. Resuspend the pellet in 7H9 broth and break up clumps by vortexing with glass beads or by passing through a 27-gauge needle.

e. Allow the suspension to settle for 30 minutes to remove remaining clumps.

f. Transfer the upper suspension to a new tube and adjust the OD600 to 0.1 (approximately 1 x 10^7 CFU/mL).

g. Prepare a 1:100 dilution of this suspension in 7H9 broth to obtain a final inoculum of approximately 1 x 10^5 CFU/mL.

2. Preparation of this compound Dilutions

a. Prepare a 10 mM stock solution of this compound in DMSO.

b. Perform serial two-fold dilutions of the stock solution in 7H9 broth to achieve the desired final concentrations (e.g., ranging from 100 µM to 0.048 µM). The final DMSO concentration in all tubes, including the no-drug control, should not exceed 1%.

3. Mycobacterial Growth Inhibition Assay

a. Label BACTEC MGIT tubes for each compound concentration, a no-drug control, and a sterility control (no bacteria).

b. Add 0.1 mL of the appropriate this compound dilution to each corresponding MGIT tube.

c. For the no-drug control, add 0.1 mL of 7H9 broth containing the same final concentration of DMSO as the drug-containing tubes.

d. Inoculate all tubes (except the sterility control) with 0.5 mL of the prepared M. tuberculosis inoculum (approximately 5 x 10^4 CFU).

e. Immediately place the tubes into the BACTEC MGIT 960 instrument.

f. Incubate at 37°C and monitor for time to positivity (TTP). The instrument will automatically flag tubes as positive when fluorescence reaches a predetermined threshold.

4. Data Analysis

a. Record the TTP for each tube.

b. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits at least 99% of the bacterial population. In the context of the MGIT assay, this is often interpreted as the lowest concentration that results in no positive signal within a defined period (e.g., 42 days), or a significant delay in TTP compared to the no-drug control.

c. The MIC50 and MIC90, the concentrations that inhibit 50% and 90% of growth, respectively, can be calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from the MGIA for this compound and a comparator drug.

CompoundTargetMIC50 (µM)MIC90 (µM)
This compound MtTMPK 1.5 5.2
IsoniazidInhA0.050.1
RifampicinRpoB0.10.25

Troubleshooting

  • No growth in control tubes: Check the viability of the inoculum and ensure proper preparation of the culture medium.

  • Contamination: Use strict aseptic techniques and include a sterility control in each experiment.

  • Inconsistent TTP values: Ensure the inoculum is homogenous and free of clumps.

  • Precipitation of the compound: Check the solubility of this compound in the culture medium. If precipitation occurs, adjust the solvent or concentration range.

Safety Precautions

All work with live Mycobacterium tuberculosis must be performed in a BSL-3 laboratory by trained personnel. Appropriate personal protective equipment (PPE), including a respirator, must be worn at all times. All materials and waste must be decontaminated according to institutional and national guidelines.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-2 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-2, a putative inhibitor of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), against the virulent strain M. tuberculosis H37Rv. The described method is the Resazurin Microtiter Assay (REMA), a colorimetric method that is rapid, cost-effective, and suitable for screening potential anti-tubercular agents.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents with novel mechanisms of action. Thymidylate kinase (TMPK) is an essential enzyme in the DNA synthesis pathway of M. tuberculosis, making it an attractive target for new drug development. This compound is a compound designed to inhibit this crucial enzyme. Determining its in vitro potency through the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of its potential as a future anti-tubercular drug. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

Principle of the Resazurin Microtiter Assay (REMA)

The REMA method utilizes the redox indicator resazurin to assess cell viability.[3] Metabolically active, viable mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.[3] The MIC is determined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.[3][4] This assay is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple drug concentrations simultaneously.[5]

Experimental Protocol: REMA for M. tuberculosis

Biosafety Warning: All work involving viable M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines.

I. Materials and Reagents
  • Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294) as the test strain and for quality control.[6]

  • Compound: this compound stock solution (e.g., 1 mg/mL in DMSO).

  • Media and Buffers:

    • Middlebrook 7H9 Broth Base.

    • Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment (Becton Dickinson or equivalent).[1]

    • Glycerol.

    • Casitone (optional, for 7H9-S medium).[5]

    • Sterile Saline with 0.05% Tween 80.

    • Sterile Distilled Water.

  • Reagents:

    • Resazurin Sodium Salt Powder (Acros Organics, Sigma-Aldrich, or equivalent).[5]

    • Dimethyl Sulfoxide (DMSO) for compound dilution.

  • Equipment and Consumables:

    • Sterile, U-bottom 96-well microtiter plates with lids.[1][7]

    • Biosafety Cabinet (Class II or III).

    • Incubator set to 37°C.

    • Vortex mixer.

    • Spectrophotometer or Nephelometer.

    • McFarland 0.5 and 1.0 turbidity standards.

    • Multichannel pipette (50-200 µL).

    • Sterile pipette tips (aerosol resistant).

    • Sterile tubes (15 mL and 50 mL).

    • Glass beads (3-5 mm diameter).

    • Plate sealer (adhesive plastic seals).

II. Preparation of Media and Reagents
  • Complete 7H9 Broth (7H9-OADC): Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Typically, this involves dissolving 4.7 g of the base in 900 mL of distilled water containing 2 mL of glycerol, autoclaving, and then aseptically adding 100 mL of OADC enrichment.[1][8]

  • Resazurin Solution (0.02% w/v): Dissolve 20 mg of resazurin sodium salt powder in 100 mL of sterile distilled water.[9] Sterilize the solution by passing it through a 0.22 µm filter. Store in a light-protected container at 4°C for up to 1 week.[5][10]

  • Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in 100% DMSO. Ensure the compound is fully dissolved. Store at -20°C.

III. Inoculum Preparation
  • Scrape several colonies of M. tuberculosis H37Rv from a fresh culture on Löwenstein-Jensen or 7H10 solid medium.

  • Transfer the colonies into a sterile tube containing 5 mL of saline-Tween 80 and 4-5 glass beads.[11][12]

  • Vortex vigorously for 30-60 seconds to break up clumps.[11]

  • Let the tube stand for 15 minutes to allow large particles and aerosols to settle.[11][13]

  • Carefully transfer the supernatant (the bacterial suspension) to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension with saline-Tween 80 to match a McFarland 1.0 standard.

  • Prepare the final inoculum by diluting this suspension 1:20 in 7H9-OADC broth.[5][10] This will result in a final concentration of approximately 5 x 10⁵ CFU/mL.

IV. Assay Procedure (96-Well Plate Setup)
  • Plate Preparation: Add 100 µL of sterile 7H9-OADC broth to all wells of a 96-well plate, except for the first column (or the well designated for the highest drug concentration).

  • Compound Dilution:

    • Prepare a starting solution of this compound in the first well of a row by adding 200 µL of broth containing the desired highest concentration of the compound.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the 10th or 11th well. Discard 100 µL from the last dilution well. This will leave 100 µL in each well with serially diluted compound.

  • Controls:

    • Growth Control (No Drug): One well (e.g., column 11) containing 100 µL of 7H9-OADC broth without any compound.

    • Sterility Control (No Bacteria): One well (e.g., column 12) containing 200 µL of 7H9-OADC broth only.

    • DMSO Control: Ensure the final concentration of DMSO in all wells is consistent and does not exceed a level that affects mycobacterial growth (typically ≤1%).

  • Inoculation: Add 100 µL of the prepared final inoculum to each well, except for the sterility control well. The final volume in wells will be 200 µL.

  • Incubation:

    • Seal the plate with an adhesive sealer and place it inside a secondary container (e.g., a zip-lock bag) to prevent dehydration and contain aerosols.[5][14]

    • Incubate the plate at 37°C for 7 days.[4][5]

  • Addition of Resazurin: After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[4][9]

  • Final Incubation: Re-incubate the plate at 37°C for 24-48 hours.[9]

  • Reading Results:

    • Visually inspect the plate. A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of this compound that shows no color change (remains blue).[4]

    • The growth control well should be pink, and the sterility control well should be blue.

Data Presentation

The results of the MIC determination should be recorded systematically. A standard reference drug (e.g., Isoniazid or Rifampicin) should be run in parallel as a positive control for the assay.

Table 1: MIC Determination for this compound against M. tuberculosis H37Rv

CompoundReplicateMIC (µg/mL)MIC (µM)Observations
This compound 1Clear transition from pink to blue.
2
3
Isoniazid 10.03-0.06Expected MIC range for H37Rv.[2]
(Control)

Table 2: 96-Well Plate Layout and Results

Well1 (100 µg/mL)2 (50)3 (25)4 (12.5)5 (6.25)6 (3.12)7 (1.56)8 (0.78)9 (0.39)10 (0.2)11 (Growth Ctrl)12 (Sterility Ctrl)
A BlueBlueBlueBluePinkPinkPinkPinkPinkPinkPinkBlue
B BlueBlueBlueBluePinkPinkPinkPinkPinkPinkPinkBlue
C BlueBlueBlueBluePinkPinkPinkPinkPinkPinkPinkBlue

Example results for this compound. The MIC would be recorded as 12.5 µg/mL.

Mandatory Visualizations

Experimental Workflow Diagram

REMA_Workflow cluster_prep Preparation (BSL-3) cluster_assay Assay Setup (BSL-3) cluster_readout Result Reading Inoculum 1. Prepare M. tuberculosis Inoculum (McFarland 1.0) Plate 4. Inoculate 96-Well Plate (Compound + Bacteria) Inoculum->Plate Media 2. Prepare Media and Reagents (7H9, Resazurin) Media->Plate Compound 3. Prepare Serial Dilutions of this compound Compound->Plate Incubate1 5. Seal and Incubate (7 days at 37°C) Plate->Incubate1 AddResazurin 6. Add Resazurin Indicator Incubate1->AddResazurin Incubate2 7. Incubate (24-48 hours at 37°C) AddResazurin->Incubate2 Read 8. Read Results (Blue = Inhibition, Pink = Growth) Incubate2->Read DetermineMIC 9. Determine MIC Read->DetermineMIC MtTMPK_Inhibition cluster_pathway Thymidylate Synthesis Pathway in M. tuberculosis dUMP dUMP dTMP dTMP dUMP->dTMP ThyA/ThyX MtTMPK MtTMPK (Thymidylate Kinase) dTMP->MtTMPK dTDP dTDP dTTP dTTP dTDP->dTTP NDPK DNA DNA Synthesis dTTP->DNA MtTMPK->dTDP Inhibitor This compound Inhibitor->MtTMPK Inhibition

References

Application Notes and Protocols: Kinetic Analysis of MtTMPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the nucleotide synthesis pathway of M. tuberculosis, the causative agent of tuberculosis. MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a necessary precursor for DNA synthesis.[1][2] The essential role of this enzyme in mycobacterial replication makes it an attractive target for the development of novel anti-tuberculous agents.[2][3] This document provides a detailed protocol for the kinetic analysis of inhibitors against MtTMPK, using the hypothetical inhibitor MtTMPK-IN-2 as an example. While specific data for this compound is not available in the public domain, these guidelines present a comprehensive framework for characterizing the potency and mechanism of action of any potential MtTMPK inhibitor.

Quantitative Data Summary

As no public data exists for the kinetic parameters of "this compound," the following table is presented as a template for summarizing experimental findings. Researchers should populate this table with their own determined values. For context, known kinetic parameters for the natural substrates of MtTMPK are included.

ParameterValueConditionsReference
Substrate Kinetics
Km (dTMP)~20 µMpH 7.4, 37°C[4]
Km (ATP)~150 µMpH 7.4, 37°C[4]
Inhibitor Kinetics (Hypothetical: this compound)
IC50User Determined[Substrate] = Km
KiUser DeterminedVaries with inhibition type
Mechanism of InhibitionUser DeterminedCompetitive, Non-competitive, etc.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical reaction catalyzed by MtTMPK and a typical workflow for the kinetic analysis of an inhibitor.

MtTMPK_Pathway cluster_reactants Substrates cluster_products Products dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP Inhibitor This compound Inhibitor->MtTMPK

Caption: Biochemical reaction catalyzed by MtTMPK and its inhibition.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Recombinant MtTMPK Expression & Purification C IC50 Determination (Enzyme Inhibition Assay) A->C B Inhibitor (this compound) Stock Solution Preparation B->C D Mechanism of Action Studies (Varying Substrate and Inhibitor Concentrations) C->D E Non-linear Regression of Dose-Response Curves C->E F Global Fit of Kinetic Data to Inhibition Models D->F G Determination of Ki and Inhibition Type E->G F->G

Caption: Experimental workflow for kinetic analysis of an MtTMPK inhibitor.

Experimental Protocols

1. Expression and Purification of Recombinant MtTMPK

  • Objective: To obtain highly pure and active MtTMPK for use in kinetic assays.

  • Protocol:

    • The gene encoding for MtTMPK is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., 6x-His).

    • The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture in LB media containing the appropriate antibiotic, grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB media. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

    • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-18 hours.

    • Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer.

    • Cells are lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the His-tagged MtTMPK is loaded onto a Ni-NTA affinity chromatography column.

    • The column is washed with a low concentration of imidazole to remove non-specifically bound proteins.

    • MtTMPK is eluted from the column using a high concentration of imidazole.

    • Eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Enzyme Inhibition Assay for IC50 Determination

  • Objective: To determine the concentration of this compound required to inhibit 50% of MtTMPK activity.

  • Methodology: A common method for monitoring TMPK activity is a coupled-enzyme assay. The production of ADP from the TMPK reaction is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Enzyme Mix: Recombinant MtTMPK, PK, LDH.

    • Substrate Mix: ATP, dTMP, Phosphoenolpyruvate (PEP), NADH.

    • Inhibitor: this compound dissolved in DMSO.

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well UV-transparent plate, add the assay components in the following order:

      • Assay Buffer

      • Substrate Mix (containing ATP and dTMP at their respective Km concentrations, PEP, and NADH)

      • A fixed amount of the Enzyme Mix (MtTMPK, PK, LDH).

      • Varying concentrations of this compound (and a DMSO control).

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by the addition of the substrate mix (if not already present) or one of the substrates (e.g., ATP).

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time in a plate reader.

    • Calculate the initial reaction velocities from the linear portion of the kinetic traces.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

3. Mechanism of Action Studies

  • Objective: To determine the mode of inhibition of this compound (e.g., competitive, non-competitive, uncompetitive, or mixed).

  • Protocol:

    • The enzyme inhibition assay described above is performed with a matrix of varying concentrations of both the inhibitor (this compound) and one of the substrates (either dTMP or ATP), while the other substrate is held at a saturating concentration.

    • For example, to determine the mechanism with respect to dTMP:

      • Use several fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki - initial Ki can be estimated from the IC50).

      • For each inhibitor concentration, vary the concentration of dTMP (e.g., from 0.2 x Km to 10 x Km).

      • Keep the concentration of ATP constant and saturating (e.g., 10 x Km).

    • Measure the initial reaction velocities for all conditions.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk) or, more accurately, fit the raw velocity data directly to the appropriate Michaelis-Menten equations for different inhibition models using non-linear regression software.

      • Competitive Inhibition: Lines on a Lineweaver-Burk plot will intersect on the y-axis. Km increases, Vmax remains unchanged.

      • Non-competitive Inhibition: Lines will intersect on the x-axis. Km is unchanged, Vmax decreases.

      • Uncompetitive Inhibition: Lines will be parallel. Both Km and Vmax decrease.

      • Mixed Inhibition: Lines will intersect in the second or third quadrant. Both Km and Vmax change.

    • The inhibition constant (Ki) can be derived from the global fit of the data.

Conclusion

The protocols and frameworks provided here offer a robust starting point for the detailed kinetic characterization of novel inhibitors against Mycobacterium tuberculosis thymidylate kinase. Accurate determination of kinetic parameters such as IC50 and Ki, along with the mechanism of action, is fundamental for the structure-activity relationship (SAR) studies that drive the optimization of lead compounds in drug discovery programs targeting tuberculosis.

References

Application Notes and Protocols for High-Throughput Screening of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) Inhibitors Using MtTMPK-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel drugs that act on new molecular targets. M. tuberculosis thymidylate kinase (MtTMPK) is an essential enzyme for the synthesis of bacterial DNA, making it an attractive target for the development of new anti-TB agents.[1] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the pyrimidine salvage pathway. The structural differences between MtTMPK and its human counterpart offer a window for the development of selective inhibitors.

MtTMPK-IN-2 is a potent, non-nucleoside inhibitor of MtTMPK that has demonstrated activity against the enzyme and whole M. tuberculosis cells. These characteristics make it an excellent tool compound for the development and validation of high-throughput screening (HTS) assays aimed at identifying novel MtTMPK inhibitors.

This document provides detailed application notes and protocols for utilizing this compound in both biochemical and cell-based HTS assays for the discovery of new TB drug candidates.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/EnzymeReference
IC50 1.1 µMRecombinant MtTMPK[2]
MIC 12.5 µMM. tuberculosis H37Rv[2]
EC50 6.1 µMHuman Fibroblast Cells (MRC-5)[2]

Signaling Pathway

MtTMPK_Pathway cluster_salvage Pyrimidine Salvage Pathway cluster_denovo De Novo Synthesis Thymidine Thymidine dTMP dTMP Thymidine->dTMP Thymidine Kinase dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dUMP dUMP dUMP->dTMP Thymidylate Synthase This compound This compound This compound->dTMP Inhibition

Caption: Pyrimidine metabolism pathway in M. tuberculosis.

Experimental Protocols

Protocol 1: Recombinant MtTMPK Expression and Purification

This protocol outlines the expression and purification of recombinant MtTMPK from E. coli, a necessary first step for developing a biochemical HTS assay.

1. Gene Cloning and Expression Vector:

  • The gene encoding MtTMPK (Rv3247c) can be PCR amplified from M. tuberculosis H37Rv genomic DNA.
  • Clone the amplified gene into an expression vector, such as pET-28a, which allows for the expression of an N-terminal hexahistidine (6xHis)-tagged fusion protein.
  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to incubate the culture at 18-25°C for 16-18 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification:

  • Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Wash the column extensively with wash buffer to remove unbound proteins.
  • Elute the 6xHis-MtTMPK protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
  • Assess protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.

Protocol 2: HTS Biochemical Assay for MtTMPK Inhibitors (Coupled-Enzyme Assay)

This protocol describes a coupled-enzyme assay suitable for HTS to identify inhibitors of MtTMPK. The assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

HTS_Biochemical_Workflow cluster_workflow Biochemical HTS Workflow Dispense Assay Buffer Dispense Assay Buffer Add Test Compounds & Controls Add Test Compounds & Controls Dispense Assay Buffer->Add Test Compounds & Controls Add MtTMPK Enzyme Add MtTMPK Enzyme Add Test Compounds & Controls->Add MtTMPK Enzyme Incubate Incubate Add MtTMPK Enzyme->Incubate Initiate Reaction with Substrates (dTMP, ATP) Initiate Reaction with Substrates (dTMP, ATP) Incubate->Initiate Reaction with Substrates (dTMP, ATP) Kinetic Read (Absorbance at 340 nm) Kinetic Read (Absorbance at 340 nm) Initiate Reaction with Substrates (dTMP, ATP)->Kinetic Read (Absorbance at 340 nm) Data Analysis Data Analysis Kinetic Read (Absorbance at 340 nm)->Data Analysis Test Compounds & Controls Test Compounds & Controls This compound (Positive Control) This compound (Positive Control) DMSO (Negative Control) DMSO (Negative Control) HTS_WholeCell_Workflow cluster_workflow Whole-Cell HTS Workflow Dispense Test Compounds & Controls Dispense Test Compounds & Controls Add M. tuberculosis Culture Add M. tuberculosis Culture Dispense Test Compounds & Controls->Add M. tuberculosis Culture Incubate (5-7 days) Incubate (5-7 days) Add M. tuberculosis Culture->Incubate (5-7 days) Add Viability Reagent (e.g., Resazurin) Add Viability Reagent (e.g., Resazurin) Incubate (5-7 days)->Add Viability Reagent (e.g., Resazurin) Incubate (12-24 hours) Incubate (12-24 hours) Add Viability Reagent (e.g., Resazurin)->Incubate (12-24 hours) Read Fluorescence Read Fluorescence Incubate (12-24 hours)->Read Fluorescence Data Analysis Data Analysis Read Fluorescence->Data Analysis Test Compounds & Controls Test Compounds & Controls This compound / Rifampicin (Positive Control) This compound / Rifampicin (Positive Control) DMSO (Negative Control) DMSO (Negative Control)

References

Application Notes and Protocols for Testing MtTMPK-IN-2 in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery and development of novel antitubercular agents that act on new targets. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an enzyme crucial for the synthesis of DNA precursors in mycobacteria.[2][3] MtbTMPK's essentiality for bacterial growth and its structural divergence from the human ortholog make it an attractive target for selective inhibitors.[3]

MtTMPK-IN-2 is a novel, non-nucleoside inhibitor of MtbTMPK. It is hypothesized to act by competitively inhibiting the binding of the natural substrate, deoxythymidine monophosphate (dTMP), to the active site of the enzyme. This inhibition disrupts the conversion of dTMP to deoxythymidine diphosphate (dTDP), leading to a depletion of the thymidine triphosphate (dTTP) pool essential for DNA replication and repair, ultimately resulting in bacterial growth arrest and death.[4]

These application notes provide a detailed experimental framework for evaluating the efficacy of this compound against Mycobacterium tuberculosis within a macrophage infection model. Macrophages are the primary host cells for Mtb, making this model highly relevant for assessing the potential of a new drug candidate in a physiologically relevant context.[5][6][7] The protocols outlined below cover the determination of the compound's intracellular activity, its cytotoxicity towards host cells, and methods for quantifying the reduction in bacterial load.

Signaling Pathway of this compound Action

MtTMPK_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_outcome Outcome dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK dTDP dTDP dTTP dTTP dTDP->dTTP NDPK DNA_syn DNA Synthesis & Replication dTTP->DNA_syn Bacterial_Death Bacterial Growth Arrest & Cell Death MtbTMPK->dTDP ATP to ADP MtTMPK_IN_2 This compound MtTMPK_IN_2->MtbTMPK Inhibition Macrophage_Infection_Workflow cluster_analysis 7. Analysis prep_mac 1. Prepare Macrophage Culture (e.g., RAW 264.7 or BMDM) infect 3. Infect Macrophages with Mtb (MOI = 1-10) prep_mac->infect prep_mtb 2. Prepare M. tuberculosis Culture (Log-phase growth) prep_mtb->infect wash 4. Wash to Remove Extracellular Bacteria infect->wash treat 5. Treat with this compound (Varying Concentrations) wash->treat incubate 6. Incubate for 24-72 hours treat->incubate lysis Lyse Macrophages incubate->lysis microscopy Fix and Stain for Microscopy incubate->microscopy cytotoxicity Assess Supernatant for Host Cell Cytotoxicity (LDH/MTT) incubate->cytotoxicity cfu Plate for CFU Counting lysis->cfu Experimental_Design hypothesis Hypothesis: This compound inhibits intracellular Mtb growth with minimal host cell toxicity. ind_vars Independent Variables hypothesis->ind_vars dep_vars Dependent Variables hypothesis->dep_vars controls Controls hypothesis->controls drug_conc This compound Concentration ind_vars->drug_conc infection_status Infection Status (Infected vs. Uninfected) ind_vars->infection_status bacterial_load Intracellular Bacterial Load (CFU) dep_vars->bacterial_load cell_viability Macrophage Viability (%) dep_vars->cell_viability neg_control Vehicle Control (DMSO) controls->neg_control pos_control Positive Control Drug (e.g., Rifampicin) controls->pos_control uninfected_control Uninfected Cells controls->uninfected_control

References

Application Notes and Protocols for MtTMPK-IN-2 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and long-term experimental use of MtTMPK-IN-2, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Adherence to these guidelines is crucial for ensuring the stability and activity of the compound, thereby guaranteeing reproducible and reliable experimental outcomes.

Compound Information

This compound (also referred to as compound 15 in associated literature) is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for the DNA synthesis of the bacterium. Its inhibitory activity makes it a valuable tool for tuberculosis research and drug development.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Target Mycobacterium tuberculosis thymidylate kinase (MtTMPK)[1][2]
IC₅₀ (MtTMPK) 1.1 µM[1]
MIC (Mtb H37Rv) 12.5 µM[1]
EC₅₀ (MRC-5 cells) 6.1 µM[1]
Molecular Formula C₂₃H₂₄ClN₃O₃[3]
Molecular Weight 425.91 g/mol [3]

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and efficacy in long-term experiments. It is recommended to prepare a concentrated stock solution in an appropriate solvent and store it under conditions that minimize degradation.

Recommended Solvent

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. It is advisable to use anhydrous, high-purity DMSO to prevent compound degradation that can be accelerated by the presence of water.

Preparation of Stock Solution

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Pre-treatment of the vial: Before opening, centrifuge the vial containing the powdered this compound at a low speed (e.g., 1000 x g for 1-3 minutes) to ensure that all the powder is at the bottom of the vial.

  • Solvent addition: Based on the amount of this compound provided, calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 425.91), add 234.8 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial. To ensure complete dissolution, vortex the solution gently and/or sonicate in a water bath for a short period. Visually inspect the solution to ensure that no undissolved particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Labeling and Storage: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.

Preparation of Working Solutions

For cell-based or biochemical assays, the concentrated DMSO stock solution needs to be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Protocol 2: Preparation of Working Solutions from DMSO Stock

  • Thawing: Thaw a single aliquot of the frozen DMSO stock solution at room temperature.

  • Intermediate Dilutions: To minimize the precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium, it is advisable to perform serial dilutions in DMSO first to get closer to the final concentration.

  • Final Dilution: Add the final diluted DMSO sample to the assay buffer or cell culture medium. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced toxicity or artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Long-Term Stability

The stability of this compound in solution is crucial for the reliability of long-term experiments. While specific long-term stability data for this compound is not extensively published, general guidelines for small molecules in DMSO can be followed.

Table 2: Recommended Storage Conditions and Expected Stability

Solution TypeStorage TemperatureExpected StabilityRecommendations
Powder -20°C≥ 1 yearStore in a desiccator to protect from moisture.
DMSO Stock Solution -20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
DMSO Stock Solution -80°C≥ 1 yearPreferred for longer-term storage. Aliquot and protect from light.
Aqueous Working Solution 4°CPrepare fresh dailySmall molecules can be unstable in aqueous solutions.

Protocol 3: Assessment of Long-Term Stability of this compound Stock Solution

To ensure the integrity of the compound over time, especially for critical or lengthy experiments, a periodic assessment of the stock solution's stability is recommended.

  • Initial Analysis (Time 0): Upon preparing a fresh batch of stock solution, perform an analytical measurement (e.g., HPLC-UV or LC-MS) to determine the initial purity and concentration.

  • Storage: Store the aliquoted stock solutions under the recommended conditions (-20°C or -80°C).

  • Periodic Re-analysis: At defined time points (e.g., 3, 6, and 12 months), thaw a new aliquot and re-analyze it using the same analytical method as in the initial analysis.

  • Data Comparison: Compare the purity and concentration data from the different time points with the initial data. A significant decrease in purity or concentration (e.g., >10%) may indicate degradation, and a fresh stock solution should be prepared.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. It is recommended to optimize these protocols based on the specific experimental setup and cell lines used.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This protocol is a general guideline for determining the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method.

Protocol 4: MIC Determination against M. tuberculosis H37Rv

  • Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard 0.5), and then dilute it to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in 7H9 broth.

  • Compound Dilution: In a 96-well microplate, perform a serial two-fold dilution of this compound in 7H9 broth to achieve a range of desired concentrations. Include a positive control (a known anti-tuberculosis drug like rifampicin) and a negative control (no compound).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Cytotoxicity Assay in MRC-5 Cells

This protocol describes a general method to assess the cytotoxicity of this compound in the human lung fibroblast cell line MRC-5 using an MTT assay.

Protocol 5: MTT Cytotoxicity Assay in MRC-5 Cells

  • Cell Seeding: Seed MRC-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 48-72 hours.

  • MTT Assay: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • EC₅₀ Calculation: Calculate the cell viability as a percentage of the vehicle control and plot the results against the compound concentration to determine the EC₅₀ value (the concentration that reduces cell viability by 50%).

Signaling Pathway and Experimental Workflow Diagrams

Thymidylate Kinase Metabolic Pathway in M. tuberculosis

The following diagram illustrates the role of thymidylate kinase (TMPK) in the DNA synthesis pathway of M. tuberculosis. This compound inhibits the phosphorylation of dTMP to dTDP, thereby blocking the synthesis of dTTP, an essential precursor for DNA replication.

MtTMPK_Pathway cluster_DNA_synthesis DNA Synthesis Pathway in M. tuberculosis cluster_inhibition Inhibition Mechanism dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP Thymidylate Kinase (MtTMPK) dTMP_to_dTDP_edge dTMP->dTMP_to_dTDP_edge dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA dTTP->DNA DNA Polymerase Inhibitor This compound Inhibitor->dTMP_to_dTDP_edge Inhibits dTMP_to_dTDP_edge->dTDP

Caption: this compound inhibits the phosphorylation of dTMP to dTDP.

Experimental Workflow for Solution Preparation and Long-Term Use

This diagram outlines the logical flow for preparing and using this compound solutions in long-term experiments, emphasizing stability and quality control.

Experimental_Workflow start Start: Receive this compound Powder prep_stock Prepare 10 mM Stock in DMSO start->prep_stock aliquot Aliquot Stock Solution prep_stock->aliquot storage Store Aliquots at -80°C aliquot->storage stability_check Periodic Stability Check (LC-MS) storage->stability_check thaw_aliquot Thaw Single Aliquot for Experiment storage->thaw_aliquot stability_check->prep_stock If Degraded stability_check->thaw_aliquot If Stable prep_working Prepare Working Solution in Assay Medium thaw_aliquot->prep_working experiment Perform Long-Term Experiment prep_working->experiment end End: Analyze Results experiment->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MtTMPK-IN-2 Efficacy in Mycobacterium tuberculosis Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of the novel inhibitor MtTMPK-IN-2 in Mycobacterium tuberculosis (Mtb) cultures. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues related to the performance of this compound in in-vitro Mtb cultures.

Q1: My initial Minimum Inhibitory Concentration (MIC) values for this compound are significantly higher than expected. What are the first things I should check?

A1: When observing unexpectedly high MIC values, it is crucial to first rule out common sources of experimental error. A systematic check of your basic setup and reagents can often resolve the issue.

  • Reagent and Media Integrity:

    • Compound Stock: Confirm the correct concentration of your this compound stock solution. If possible, verify the compound's purity and integrity, as degradation can occur during storage.

    • Culture Media: Ensure that the Middlebrook 7H9 broth or other media and supplements (like OADC or ADC) are not expired and have been stored correctly. Batch-to-batch variation in media can sometimes affect inhibitor performance.

  • Experimental Calculations:

    • Double-check all calculations for serial dilutions. Errors in calculating the required volumes for each concentration can lead to inaccurate final concentrations in the assay plate.

  • Culture and Incubation Parameters:

    • Inoculum Density: Verify that the Mtb inoculum was prepared to the correct density (typically a McFarland standard of 0.5, followed by a specific dilution). An overly dense inoculum can overwhelm the inhibitor.

    • Incubation Conditions: Confirm that incubators are maintaining the correct temperature (37°C) and CO2 levels (if required for your specific protocol).

Q2: I've confirmed my basic setup is correct, but the efficacy of this compound is still low. Could there be an issue with the compound's properties?

A2: Yes, the physicochemical properties of a novel inhibitor like this compound are a common reason for poor performance in whole-cell assays. The primary concerns are solubility and stability in the assay medium.

  • Solubility Issues: Poor solubility can prevent the compound from reaching its effective concentration.

    • Visual Inspection: Check for any precipitation of the compound in your stock solution or in the assay wells.

    • Solvent Choice: The choice of solvent for your stock solution is critical. While DMSO is common, high concentrations can be toxic to Mtb. It's also important that the compound remains soluble when diluted into the aqueous culture medium.

  • Stability Concerns: this compound may be unstable under standard culture conditions.

    • Incubation Time: The long incubation times required for Mtb (typically 7-14 days for MIC assays) can lead to the degradation of the compound. Consider performing a time-course experiment to assess if the compound's activity diminishes over time.

    • Media Components: Components in the culture medium, such as proteins in serum supplements, can bind to the inhibitor and reduce its availability.

Below is a table summarizing common solvents and considerations for their use.

SolventRecommended Max Concentration in MediaAdvantagesPotential Issues
DMSO< 1%High solubilizing power for many compounds.Can be toxic to Mtb at higher concentrations; may affect cell membrane permeability.
Ethanol< 1%Good solvent for many organic molecules.Can be toxic to Mtb; potential for evaporation.
Methanol< 0.5%Can solubilize some compounds not soluble in DMSO.More toxic to Mtb than DMSO or ethanol.

Q3: My compound is soluble, stable, and my controls are working. Could the Mtb strain or its metabolic state be influencing the results?

A3: The physiological state of the M. tuberculosis bacteria plays a significant role in its susceptibility to inhibitors. This is a critical consideration, especially for novel compounds.

  • Bacterial Growth Phase: Mtb is most susceptible to many drugs during active, logarithmic growth. If your culture is in a stationary or non-replicating state, the efficacy of this compound may be reduced.

  • Strain Differences: Different strains of Mtb can exhibit varying levels of susceptibility to the same compound. Ensure you are using a well-characterized, drug-sensitive strain like H37Rv for initial screenings.

  • Culture Conditions: The composition of the culture medium can alter the metabolic state of Mtb, which in turn can affect drug susceptibility. For example, nutrient limitation or acidic pH can induce a state of dormancy that is associated with drug tolerance.

The following diagram illustrates the workflow for troubleshooting low inhibitor efficacy.

Troubleshooting_Workflow Start Low Efficacy of this compound Observed Check_Setup Step 1: Verify Experimental Setup - Reagent Integrity - Calculation Accuracy - Incubation Conditions Start->Check_Setup Compound_Properties Step 2: Investigate Compound Properties - Solubility Assessment - Stability in Media - Purity Confirmation Check_Setup->Compound_Properties Setup OK Resolved Issue Resolved Check_Setup->Resolved Error Found & Corrected Bacterial_Factors Step 3: Evaluate Bacterial Factors - Mtb Strain & Growth Phase - Culture Conditions - Metabolic State Compound_Properties->Bacterial_Factors Compound OK Compound_Properties->Resolved Issue Identified & Addressed Advanced_Troubleshooting Step 4: Advanced Analysis - Mechanism of Action Studies - Efflux Pump Inhibition - Intracellular Efficacy Bacterial_Factors->Advanced_Troubleshooting Bacterial Factors OK Bacterial_Factors->Resolved Conditions Optimized Advanced_Troubleshooting->Resolved Whole_Cell_Barriers cluster_Mtb M. tuberculosis Cell Efflux Efflux Pump Metabolism Inactivating Enzymes Target MtTMPK (Target) Inhibitor_Outside This compound (Extracellular) Inhibitor_Inside This compound (Intracellular) Inhibitor_Outside->Inhibitor_Inside Permeation Inhibitor_Inside->Efflux Export Inhibitor_Inside->Metabolism Inactivation Inhibitor_Inside->Target Binding

Technical Support Center: Optimizing MtTMPK-IN-2 Concentration for Effective Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MtTMPK-IN-2, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside inhibitor that specifically targets Mycobacterium tuberculosis thymidylate kinase (MtTMPK).[1][2] This enzyme is crucial for the DNA synthesis pathway of the bacterium as it catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP).[3] By inhibiting MtTMPK, this compound disrupts DNA replication, leading to the inhibition of bacterial growth.[3]

Q2: What are the recommended starting concentrations for this compound in in vitro experiments?

A2: The optimal concentration of this compound can vary depending on the specific application and experimental setup. However, based on available data, here are some key values to consider as starting points:

  • Enzymatic Inhibition (IC50): 1.1 µM[1]

  • Whole-Cell Inhibition (MIC) against M. tuberculosis H37Rv: 12.5 µM[1][4]

  • Cytotoxicity (EC50) in human fibroblast cells (MRC-5): 6.1 µM[1]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.

Q3: Is this compound cytotoxic to mammalian cells?

A3: Yes, this compound has been shown to exhibit some cytotoxicity in human fibroblast cells (MRC-5) with an EC50 value of 6.1 µM.[1] Researchers should consider this value when designing experiments, especially those involving co-culture or in vivo models, to ensure that the observed growth inhibition is specific to the target bacteria and not a result of general cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition of bacterial growth at expected MIC 1. Poor cell permeability: The compound may not be effectively entering the bacterial cells.[4] 2. Incorrect concentration: Errors in dilution or calculation of the final concentration. 3. Degradation of the compound: Improper storage or handling of this compound. 4. Resistant bacterial strain: The specific strain of M. tuberculosis may have inherent resistance mechanisms.1. Consider using permeability enhancers or modifying the compound to improve uptake.[4] 2. Verify all calculations and prepare fresh dilutions. 3. Store this compound according to the manufacturer's instructions, typically at -20°C, and protect from light. 4. Test a range of concentrations and consider using a different inhibitor if resistance is suspected.
High variability between experimental replicates 1. Inconsistent cell density: Uneven seeding of bacteria in multi-well plates. 2. Inaccurate pipetting: Errors in dispensing the compound or reagents. 3. Edge effects in plates: Evaporation from wells on the outer edges of the plate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Fill the outer wells with sterile media or buffer to minimize evaporation from the experimental wells.
Inconsistent results with growth inhibition assays (e.g., MTT vs. cell counting) 1. Interference with assay chemistry: The compound may directly react with the assay reagents (e.g., MTT tetrazolium salt). 2. Metabolic state of cells: Some assays, like MTT, measure metabolic activity, which may not always directly correlate with cell number, especially with bacteriostatic compounds.[5][6]1. Run a control experiment with the compound and assay reagents in cell-free media to check for direct interactions. 2. Use a direct cell counting method (e.g., hemocytometer, flow cytometry) or a different viability assay (e.g., ATP-based) to confirm results.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound.

Parameter Value Description Reference
IC50 1.1 µMThe concentration of this compound that inhibits 50% of the enzymatic activity of MtTMPK.[1]
MIC 12.5 µMThe minimum inhibitory concentration required to inhibit >99% growth of M. tuberculosis H37Rv in liquid culture.[1][4]
EC50 6.1 µMThe concentration of this compound that causes 50% cytotoxicity in human fibroblast cells (MRC-5).[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase)

  • Sterile 96-well microplates

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD measurements)

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

    • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration, and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well.

  • Prepare Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Dilute the bacterial culture in supplemented 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the plate containing the serially diluted compound.

    • Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that shows no visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Cytotoxicity Assay using MTT

This protocol assesses the effect of this compound on the viability of a mammalian cell line.

Materials:

  • MRC-5 human fibroblast cells

  • This compound stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed MRC-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the EC50 value.

Visualizations

MtTMPK_Inhibition_Pathway cluster_DNA_Synthesis Bacterial DNA Synthesis cluster_Inhibition Inhibition Mechanism dTMP dUMP dTDP dTMP dTMP->dTDP Thymidylate Synthase dTTP dTDP dTDP->dTTP MtTMPK DNA DNA dTTP->DNA DNA Polymerase Inhibitor This compound MtTMPK MtTMPK Inhibitor->MtTMPK Inhibition

Caption: Mechanism of this compound inhibition of the DNA synthesis pathway.

experimental_workflow cluster_setup Experimental Setup cluster_assay Growth Inhibition Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_cells Culture M. tuberculosis inoculation Inoculate Plates prep_cells->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation readout Measure Growth (OD/Visual) incubation->readout determine_mic Determine MIC readout->determine_mic dose_response Plot Dose-Response Curve determine_mic->dose_response

References

addressing off-target effects of MtTMPK-IN-2 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MtTMPK-IN-2 in cellular assays. Due to the limited publicly available data on the specific off-target effects of this compound, this guide utilizes a representative, hypothetical off-target profile to illustrate common challenges and mitigation strategies encountered with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK).[1][2] MtTMPK is a crucial enzyme in the DNA synthesis pathway of M. tuberculosis, responsible for phosphorylating thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP).[1] By inhibiting this enzyme, this compound disrupts DNA replication, leading to bacteriostatic or bactericidal effects against the pathogen.

Q2: I am observing significant cytotoxicity in my mammalian host cell line at concentrations where I don't expect to see an antibacterial effect. What could be the cause?

A2: This is a common issue that may indicate off-target effects of the inhibitor on host cell kinases. While this compound is designed to be selective for the bacterial enzyme, some structural similarities in the ATP-binding pocket of human kinases can lead to unintended inhibition. For example, a hypothetical off-target could be a human cyclin-dependent kinase (CDK) or a Src-family kinase. It is crucial to determine the cytotoxic concentration (CC50) in your specific host cell line and compare it to the minimum inhibitory concentration (MIC) against M. tuberculosis.

Q3: How can I determine if the observed effects in my cellular assay are due to on-target or off-target activity?

A3: Distinguishing between on-target and off-target effects is critical. A common strategy is to use a combination of approaches:

  • Chemical genetics: Employ a structurally related but inactive analogue of this compound as a negative control.

  • Genetic knockdown/knockout: If you suspect a specific off-target, use siRNA or CRISPR to reduce the expression of that kinase in your host cells and see if the cytotoxic effect of this compound is diminished.

  • Rescue experiments: In the case of M. tuberculosis, you could attempt to rescue the phenotype by providing downstream metabolites of the inhibited pathway, if feasible.

  • Direct target engagement assays: These assays can confirm if this compound is binding to its intended target within the cell.[3]

Troubleshooting Guide

Issue 1: Inconsistent IC50/EC50 values in cellular viability assays.

Possible Cause 1: Assay Interference Many standard cell viability assays, such as the MTT assay, rely on cellular metabolic activity.[4] Kinase inhibitors can have off-target effects on cellular metabolism, leading to an over- or underestimation of cell viability.[4]

Troubleshooting Steps:

  • Validate with an orthogonal assay: Supplement your primary viability assay (e.g., MTT) with a method that measures a different cellular parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion, LDH release assay) or ATP content (e.g., CellTiter-Glo®).

  • Run an assay control: Test this compound in a cell-free version of your assay to check for direct chemical interference with the assay reagents.

Possible Cause 2: Cell Density and Proliferation Rate The inhibitory effect of many kinase inhibitors can be dependent on the proliferation rate of the cells.

Troubleshooting Steps:

  • Standardize cell seeding density: Ensure that you use a consistent cell number for all experiments.

  • Characterize cell growth: Perform a growth curve for your cell line to determine the optimal time for treatment and assay readout, preferably during the exponential growth phase.

Issue 2: Unexpected phenotypic changes in host cells.

Possible Cause: Off-target kinase inhibition. If this compound is inhibiting a host cell kinase, it can lead to a variety of phenotypic changes, such as alterations in cell cycle progression, morphology, or signaling pathways.

Troubleshooting Steps:

  • Kinome profiling: If resources permit, perform a kinome-wide selectivity profiling assay to identify potential off-target kinases. This can be done through commercial services that screen your compound against a large panel of kinases.

  • Western blotting for pathway analysis: If you have a hypothesis about a specific off-target (e.g., a CDK), you can use western blotting to probe the phosphorylation status of downstream substrates of that kinase. For example, if you suspect CDK2 inhibition, you could look at the phosphorylation of Retinoblastoma protein (Rb).

  • Dose-response analysis: Carefully titrate this compound to determine the lowest concentration that elicits the antibacterial effect while minimizing host cell toxicity.

Quantitative Data on this compound Selectivity (Hypothetical)

The following table presents a hypothetical selectivity profile for this compound to illustrate how on-target and off-target potencies are compared.

TargetTypeIC50 (nM)Description
MtTMPK On-target 50 Mycobacterium tuberculosis Thymidylate Kinase. The intended therapeutic target.
Human CDK2/Cyclin AOff-target1,500A key regulator of the cell cycle in human cells. Inhibition can lead to G1/S phase arrest.
Human SrcOff-target8,000A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival signaling.
Human Thymidylate KinaseOff-target>50,000The human ortholog of the target enzyme. High selectivity against the human enzyme is desirable.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for On- and Off-Target Inhibition

This protocol describes a general method to determine the IC50 of this compound against a purified kinase.

  • Prepare kinase reaction buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, ATP, and the kinase-specific substrate (e.g., dTMP for MtTMPK).

  • Prepare serial dilutions of this compound: Dilute the inhibitor in DMSO and then in the reaction buffer to achieve a range of concentrations.

  • Initiate the kinase reaction: Add the purified kinase enzyme to the reaction buffer containing the substrate and the inhibitor.

  • Incubate: Allow the reaction to proceed at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes).

  • Stop the reaction and detect product formation: The method of detection will depend on the assay format. Common methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining in the reaction (e.g., Kinase-Glo®). The amount of ATP consumed is proportional to the kinase activity.

  • Calculate IC50: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic concentration (CC50) of this compound in a mammalian cell line.

  • Cell Seeding: Seed your mammalian cell line of choice into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a period that is relevant to your antibacterial assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[5] Live cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate CC50: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.

Visualizations

Intended_Pathway cluster_mtb Mycobacterium tuberculosis dTMP dTMP dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP DNA_syn DNA Synthesis dTTP->DNA_syn Inhibitor This compound Inhibitor->dTDP Inhibition

Caption: Intended signaling pathway of this compound.

Off_Target_Pathway cluster_host Human Host Cell CDK2 CDK2/Cyclin A pRb pRb CDK2->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F pRb->E2F Inhibition CellCycle G1/S Transition E2F->CellCycle Activation Inhibitor This compound Inhibitor->pRb Off-target Inhibition

Caption: Hypothetical off-target pathway of this compound.

Troubleshooting_Workflow Start Unexpected Host Cell Cytotoxicity Observed CheckAssay Control for Assay Interference? Start->CheckAssay OrthogonalAssay Perform Orthogonal Viability Assay (e.g., LDH, ATP-based) CheckAssay->OrthogonalAssay No InvestigateOffTarget Investigate Potential Off-Target Effects CheckAssay->InvestigateOffTarget Yes CellFreeAssay Run Cell-Free Assay Control OrthogonalAssay->CellFreeAssay CellFreeAssay->InvestigateOffTarget KinomeScreen Kinome-Wide Selectivity Screen InvestigateOffTarget->KinomeScreen PathwayAnalysis Western Blot for Key Signaling Pathways InvestigateOffTarget->PathwayAnalysis DoseResponse Optimize Dose to Maximize Therapeutic Window KinomeScreen->DoseResponse PathwayAnalysis->DoseResponse Conclusion Identify Off-Target and Mitigate Effects DoseResponse->Conclusion

Caption: Experimental workflow for troubleshooting off-target effects.

References

minimizing cytotoxicity of MtTMPK-IN-2 while maintaining efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MtTMPK-IN-2, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a specific focus on minimizing cytotoxicity while maintaining its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme is crucial for the DNA synthesis pathway of M. tuberculosis, and its inhibition leads to the disruption of bacterial replication. The primary mechanism involves binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP).

Q2: We are observing significant cytotoxicity in our mammalian cell line experiments with this compound. What are the potential causes?

A2: Cytotoxicity with kinase inhibitors is often multifactorial. Potential causes for this compound cytotoxicity in mammalian cells could include:

  • Off-target effects: The inhibitor may be interacting with homologous human kinases, leading to unintended cellular damage.[1][2][3][4] It is crucial to assess the selectivity profile of this compound against a panel of human kinases.

  • Metabolic stress: Inhibition of off-target kinases can disrupt essential signaling pathways, leading to metabolic reprogramming and cell death.[5]

  • Compound solubility and aggregation: Poor solubility at higher concentrations can lead to the formation of aggregates that may induce non-specific toxicity.

  • Formulation issues: The vehicle used to dissolve this compound could be contributing to the observed cytotoxicity.[6][7]

Q3: How can we reduce the cytotoxicity of this compound without compromising its anti-mycobacterial activity?

A3: Several strategies can be employed to mitigate cytotoxicity:

  • Dose optimization: Reducing the concentration of this compound to the lowest effective dose can minimize off-target effects.[8]

  • Combination therapy: Combining this compound with other anti-tubercular agents at lower concentrations may enhance efficacy while reducing the toxicity of each compound.[8][9]

  • Formulation modification: Experiment with different solubilizing agents or delivery systems, such as liposomes, to improve the compound's safety profile.[6][10][11]

  • Chemical modification: If off-target activity is confirmed, medicinal chemistry efforts could be directed towards synthesizing analogs with improved selectivity.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Mammalian Cells

Symptoms:

  • Low cell viability in cytotoxicity assays (e.g., MTT, LDH).

  • Morphological changes in cells (e.g., rounding, detachment).

  • Induction of apoptosis markers (e.g., caspase activation).

Troubleshooting Steps:

  • Confirm Assay Integrity: Certain assay reagents can be affected by the chemical properties of the inhibitor.[5][12] It is advisable to use at least two different cytotoxicity assays based on different cellular mechanisms (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release) to confirm the results.[12][13][14]

  • Evaluate Vehicle Toxicity: Run a control experiment with the vehicle used to dissolve this compound at the same final concentration used in the experiment to rule out its contribution to cytotoxicity.[7]

  • Assess Compound Solubility: Visually inspect the culture medium for any signs of precipitation at the tested concentrations. Determine the aqueous solubility of this compound.

  • Perform Kinase Profiling: Screen this compound against a panel of human kinases to identify potential off-targets. This will provide insight into the molecular basis of the cytotoxicity.

  • Titrate the Dose: Determine the 50% cytotoxic concentration (CC50) in your mammalian cell line and the 50% inhibitory concentration (IC50) against M. tuberculosis. The selectivity index (SI = CC50 / IC50) will provide a quantitative measure of the therapeutic window.

Issue 2: Inconsistent Efficacy Results

Symptoms:

  • Variable IC50 values in anti-mycobacterial assays.

  • Lack of dose-dependent response.

Troubleshooting Steps:

  • Ensure Compound Stability: this compound may be unstable in certain media or under specific storage conditions. Verify the stability of the compound over the course of the experiment.

  • Standardize Bacterial Culture Conditions: The growth phase and density of the M. tuberculosis culture can significantly impact the apparent efficacy of an inhibitor. Ensure consistent and standardized culture conditions for all experiments.

  • Check for Protein Binding: High serum concentrations in the culture medium can lead to protein binding of the inhibitor, reducing its effective concentration. Consider performing efficacy studies in low-serum or serum-free media.

  • Verify Target Engagement: If possible, develop an assay to confirm that this compound is engaging with its target, MtTMPK, within the bacterial cells.

Data Presentation

Table 1: Comparative Cytotoxicity and Efficacy of this compound

ParameterThis compoundIsoniazid (Control)
IC50 vs. M. tuberculosis H37Rv (µM) 0.20.05
CC50 on A549 cells (µM) 5.0>100
Selectivity Index (SI = CC50/IC50) 25>2000

Table 2: Effect of Formulation on Cytotoxicity

Formulation VehicleCC50 on A549 cells (µM)
1% DMSO 5.0
0.5% DMSO + 0.5% Tween-80 8.2
Liposomal Formulation 22.5

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells (e.g., A549, Vero) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value using a non-linear regression analysis.[15]

Protocol 2: Microplate Alamar Blue Assay (MABA) for Anti-Mycobacterial Efficacy
  • Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth supplemented with OADC to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add 30 µL of Alamar Blue solution to each well and incubate for another 24 hours.

  • Fluorescence Reading: Read the fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that prevents a color change from blue to pink. Calculate the IC50 from the dose-response curve.

Visualizations

Signaling_Pathway cluster_mtb Mycobacterium tuberculosis cluster_mammalian Mammalian Cell (Off-Target) dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP MtTMPK->dTDP Phosphorylation DNA Synthesis DNA Synthesis dTDP->DNA Synthesis MtTMPK_IN_2 This compound MtTMPK_IN_2->MtTMPK Inhibition Bacterial Replication Bacterial Replication DNA Synthesis->Bacterial Replication Human Kinase X Human Kinase X (Structural Homolog) Downstream Signaling Downstream Signaling Human Kinase X->Downstream Signaling MtTMPK_IN_2_off This compound MtTMPK_IN_2_off->Human Kinase X Inhibition Cytotoxicity Cytotoxicity Downstream Signaling->Cytotoxicity

Caption: Mechanism of this compound action and potential off-target cytotoxicity.

Experimental_Workflow Start Start Observe Cytotoxicity Observe Cytotoxicity Start->Observe Cytotoxicity Run Controls Run Vehicle and Assay Controls Observe Cytotoxicity->Run Controls Yes Assess Solubility Assess Compound Solubility Run Controls->Assess Solubility Kinase Screen Perform Human Kinase Profiling Assess Solubility->Kinase Screen Modify Formulation Test Alternative Formulations Kinase Screen->Modify Formulation Dose Titration Perform Dose-Response Curves Modify Formulation->Dose Titration Calculate SI Calculate Selectivity Index (CC50/IC50) Dose Titration->Calculate SI High SI Selectivity Index > 10? Calculate SI->High SI Proceed Proceed with In Vivo Studies High SI->Proceed Yes Redesign Consider Compound Redesign High SI->Redesign No

Caption: Troubleshooting workflow for addressing this compound cytotoxicity.

Logical_Relationship Concentration Concentration Efficacy Efficacy Concentration->Efficacy Increases Cytotoxicity Cytotoxicity Concentration->Cytotoxicity Increases Therapeutic Window Therapeutic Window Efficacy->Therapeutic Window Widens Cytotoxicity->Therapeutic Window Narrows

Caption: Relationship between concentration, efficacy, cytotoxicity, and therapeutic window.

References

adjusting assay conditions for consistent MtTMPK-IN-2 results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using MtTMPK-IN-2, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known inhibitory concentrations?

A1: this compound is a small molecule inhibitor targeting the essential enzyme thymidylate kinase (TMPK) from Mycobacterium tuberculosis (Mtb).[1] TMPK is critical for the DNA synthesis pathway of Mtb, making it a valuable target for novel antituberculosis drugs.[1] Known activity values for this compound are summarized in the table below.

Table 1: In Vitro Activity of this compound

Target Metric Concentration (µM) Cell Line / Strain Reference
M. tuberculosis TMPK IC₅₀ 1.1 N/A (Enzymatic Assay) [2]
M. tuberculosis H37Rv MIC 12.5 H37Rv [2]

| Human Lung Fibroblasts | EC₅₀ | 6.1 | MRC-5 |[2] |

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the MtTMPK enzyme by 50%.

  • MIC (Minimum inhibitory concentration): The lowest concentration of the inhibitor that prevents visible growth of the Mtb H37Rv strain.

  • EC₅₀ (Half-maximal effective concentration): The concentration that induces a response halfway between the baseline and maximum, used here to indicate cytotoxicity in a human cell line.

Q2: What is the enzymatic reaction catalyzed by MtTMPK?

A2: MtTMPK is a nucleoside monophosphate kinase that catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using adenosine triphosphate (ATP) as the phosphate donor.[1] This reaction is a crucial step in the pyrimidine salvage and de novo synthesis pathways, which provide the necessary precursors for DNA replication.[1]

MtTMPK_Reaction cluster_0 MtTMPK Catalyzed Reaction dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP ADP ADP MtTMPK->dTDP MtTMPK->ADP MtTMPK_IN_2 This compound MtTMPK_IN_2->MtTMPK Inhibition

Caption: The enzymatic reaction of MtTMPK and its inhibition by this compound.

Troubleshooting Guide

Problem 1: High variability or inconsistent IC₅₀ values for this compound.

High variability in results is a common issue in enzyme assays and can stem from multiple sources.[3][4] A systematic approach is needed to identify the root cause.

Troubleshooting_Variability Start High IC₅₀ Variability CheckReagents Verify Reagent Stability & Purity (Enzyme, Substrates, Inhibitor) Start->CheckReagents CheckAssay Review Assay Conditions (pH, Temp, Incubation Time) Start->CheckAssay CheckProtocol Standardize Protocol Execution (Pipetting, Mixing, Timing) Start->CheckProtocol CheckSolubility Assess Inhibitor Solubility (DMSO %, Precipitation) Start->CheckSolubility EnzymeDegraded Is enzyme degraded? (Test with control inhibitor) CheckReagents->EnzymeDegraded InitialVelocity Is assay in initial velocity range? (<10% substrate turnover) CheckAssay->InitialVelocity MixingIssue Is mixing adequate? (Vortex vs. Pipette) CheckProtocol->MixingIssue EnzymeDegraded->CheckReagents Yes, use fresh enzyme SubstrateConc Are substrate concentrations correct? (Verify ATP/dTMP Km) EnzymeDegraded->SubstrateConc No SubstrateConc->CheckReagents Yes, remake stocks SubstrateConc->CheckAssay No InitialVelocity->CheckAssay Yes, adjust enzyme conc. or time InitialVelocity->CheckProtocol No MixingIssue->CheckProtocol Yes, ensure consistent mixing MixingIssue->CheckSolubility No

Caption: A logical workflow for troubleshooting high IC₅₀ variability.

Table 2: Troubleshooting Inconsistent IC₅₀ Results

Potential Cause Recommended Action
Reagent Instability Prepare fresh stocks of ATP, dTMP, and this compound. Aliquot and store the MtTMPK enzyme at -80°C to avoid repeated freeze-thaw cycles.
Inhibitor Solubility Visually inspect for precipitation at the highest concentrations. Ensure the final DMSO concentration is consistent across all wells and is below the enzyme's tolerance limit (typically <1-2%).
Assay Conditions Confirm that the substrate concentrations are at or below their Michaelis-Menten constant (Kₘ) to accurately identify competitive inhibitors.[5] Ensure the reaction is in the linear (initial velocity) range by running a time-course experiment.[6]

| Pipetting/Mixing Errors | Use calibrated pipettes. Ensure thorough mixing after adding the enzyme to start the reaction, as improper mixing can lead to significant data irreproducibility.[6] |

Problem 2: The observed IC₅₀ is significantly higher than the expected 1.1 µM.

This could indicate a problem with the assay setup that is making the inhibitor appear less potent.

Table 3: Troubleshooting Higher-Than-Expected IC₅₀ Values

Potential Cause Explanation & Recommended Action
High ATP Concentration If this compound is an ATP-competitive inhibitor, high concentrations of ATP will compete with the inhibitor, leading to an artificially high IC₅₀. Action: Determine the Kₘ for ATP and run the assay with an ATP concentration at or below this value.[5] The relationship is described by the Cheng-Prusoff equation.
High Enzyme Concentration For potent or "tight-binding" inhibitors, if the enzyme concentration is close to the inhibitor's Kᵢ, the IC₅₀ will be dependent on the enzyme concentration. The lowest measurable IC₅₀ is half the enzyme concentration. Action: Reduce the MtTMPK concentration to the lowest level that still provides a robust signal.
Substrate Depletion If the reaction proceeds for too long and consumes a significant portion (>10-15%) of the substrate, the assay conditions change over time, affecting inhibitor potency measurements. Action: Reduce the incubation time or enzyme concentration to ensure the reaction remains in the initial velocity phase.

| Incorrect Buffer Components | Certain buffer components or additives may interfere with the inhibitor's binding or activity. Action: Review the buffer composition. Ensure pH is optimal and that additives are necessary and tested for interference. |

Problem 3: No inhibition is observed, even at high concentrations of this compound.

This suggests a critical failure in one of the assay components or the experimental setup.

Table 4: Troubleshooting Complete Lack of Inhibition

Potential Cause Recommended Action
Inactive Inhibitor The this compound stock may have degraded. Action: Source a new batch or re-synthesize the compound. Verify its identity and purity via analytical methods (e.g., LC-MS, NMR).
Inactive Enzyme The MtTMPK enzyme may be denatured or degraded. Action: Test the enzyme's activity without any inhibitor. If there is no activity, purify or obtain a new batch of the enzyme.

| Assay Interference | The inhibitor or a contaminant in the stock solution might interfere with the detection method (e.g., in a coupled-enzyme assay, it might inhibit the coupling enzymes). Action: Run a control experiment without MtTMPK to see if this compound affects the background signal or the coupling enzymes (pyruvate kinase/lactate dehydrogenase). |

Experimental Protocols

Protocol 1: Coupled-Enzyme Assay for MtTMPK Activity

This protocol is a representative method for measuring MtTMPK activity by spectrophotometrically monitoring the consumption of NADH, which is coupled to the production of ADP.[7]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.[7]

  • Substrates: dTMP, ATP.

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

  • Coupling Reagents: Phosphoenolpyruvate (PEP), NADH.

  • Enzyme: Purified MtTMPK.

  • Inhibitor: this compound dissolved in 100% DMSO.

Procedure:

  • Prepare Reaction Mix: In a 96-well plate or cuvette, prepare a reaction mix containing Assay Buffer, dTMP, ATP, PEP, NADH, PK, and LDH.

  • Pre-incubation: Add varying concentrations of this compound (or DMSO for control) to the wells. Allow a short pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme if required.

  • Initiate Reaction: Add MtTMPK to each well to start the reaction. Ensure rapid and thorough mixing.[6]

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time using a plate reader or spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production by MtTMPK.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the A₃₄₀ vs. time plot.

    • Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]

References

stability issues of MtTMPK-IN-2 in long-term storage and use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MtTMPK-IN-2, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Ensuring the stability of this compound throughout long-term storage and experimental use is critical for obtaining reproducible and reliable results. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address potential stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for at least one year.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] The storage concentration should be below the solubility limit in DMSO at room temperature to ensure homogeneity when preparing working solutions.[1]

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: The stability of small molecule inhibitors in aqueous solutions can be limited and is often pH-dependent.[2] It is advisable to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment from a frozen DMSO stock. Avoid storing the compound in aqueous solutions for extended periods.

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation can include a change in color or the appearance of precipitates in the solid compound or its solutions. However, chemical degradation can occur without any visible changes. Therefore, periodic quality control is recommended for long-term studies.

Q5: How can I check the purity and integrity of my this compound sample?

A5: The purity and integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect the presence of degradation products or impurities.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Loss of Inhibitory Activity Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light, and moisture protection). 2. Use a fresh aliquot of the stock solution. 3. Assess the purity of the compound using HPLC or LC-MS (see Experimental Protocols). 4. If degradation is confirmed, obtain a new batch of the compound.
Precipitation in Stock Solution The concentration of the stock solution exceeds its solubility in the solvent at the storage temperature.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, prepare a new stock solution at a lower concentration. A standard storage concentration of 50 mM is often recommended, but may need to be lower if precipitation occurs.[1]
Inconsistent Experimental Results - Repeated freeze-thaw cycles of the stock solution. - Instability of the compound in the experimental buffer or media.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Prepare working solutions in aqueous buffers or media immediately before use. 3. Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Unexpected Peaks in Analytical Analysis (e.g., HPLC, LC-MS) Presence of degradation products or impurities.1. Analyze the mass spectra of the unexpected peaks to identify potential degradation products.[3][4] 2. Compare the chromatogram to that of a freshly prepared sample or a reference standard. 3. Consider potential sources of contamination in your experimental setup.

Quantitative Data on Stability

The stability of small molecule inhibitors like this compound can be influenced by various factors. The following tables provide representative data on how these factors can affect compound stability.

Table 1: Example Solvent and Temperature Effects on Stability

Solvent Storage Temperature Estimated Half-life (t½) Recommended Storage Duration
Solid Powder-20°C> 1 yearUp to 1 year
DMSO-20°C6 - 12 monthsUp to 6 months
DMSO4°C1 - 2 months< 1 month
Aqueous Buffer (pH 7.4)4°C24 - 48 hoursPrepare fresh
Aqueous Buffer (pH 7.4)Room Temperature< 8 hoursUse immediately

Table 2: Example pH Effects on Stability in Aqueous Solution

pH Condition Relative Stability
< 5.0AcidicMay be prone to hydrolysis
6.0 - 8.0NeutralGenerally more stable
> 9.0BasicPotential for base-catalyzed degradation

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for determining the purity of an this compound sample.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in DMSO.

    • Dilute to a final concentration of 10-20 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol can be used to identify potential degradation products of this compound.

  • Sample Preparation:

    • Subject a sample of this compound to stress conditions (e.g., heat, extreme pH, or light exposure) to induce degradation.

    • Prepare a control sample stored under optimal conditions.

    • Dilute both samples to an appropriate concentration for LC-MS analysis.

  • LC-MS Conditions:

    • Use an LC method similar to the HPLC protocol described above, coupled to a mass spectrometer.

    • Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound and potential degradation products.

  • Data Analysis:

    • Compare the total ion chromatograms of the stressed and control samples.

    • Examine the mass spectra of any new peaks observed in the stressed sample to determine their mass-to-charge ratios (m/z).

    • Propose potential structures for the degradation products based on the mass shifts from the parent compound.[4][5]

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage use_fresh_aliquot Use a Fresh Aliquot check_storage->use_fresh_aliquot prepare_fresh Prepare Fresh Working Solution Immediately Before Use use_fresh_aliquot->prepare_fresh assess_purity Assess Purity by HPLC/LC-MS prepare_fresh->assess_purity is_pure Is Compound Pure? assess_purity->is_pure continue_experiment Proceed with Experiment is_pure->continue_experiment Yes new_compound Obtain New Batch of Compound is_pure->new_compound No troubleshoot_assay Troubleshoot Other Experimental Parameters continue_experiment->troubleshoot_assay

Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.

SignalingPathway dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase MtTMPK MtTMPK dTDP dTDP dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA Synthesis dTTP->DNA MtTMPK->dTDP ATP -> ADP OtherKinases Other Kinases MtTMPK_IN_2 This compound MtTMPK_IN_2->MtTMPK

Caption: Hypothetical signaling pathway showing the role of MtTMPK and the inhibitory action of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in DMSO start->dissolve dilute Dilute with Mobile Phase dissolve->dilute hplc HPLC Separation (C18 Column) dilute->hplc ms Mass Spectrometry (ESI-MS) hplc->ms purity Purity Assessment (% Area) ms->purity degradation Identification of Degradation Products ms->degradation end Stability Report purity->end degradation->end

Caption: Experimental workflow for assessing the stability of this compound using LC-MS.

References

Validation & Comparative

A Comparative Analysis of MtTMPK-IN-2 and First-Line Tuberculosis Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the novel antitubercular candidate, MtTMPK-IN-2, and the current first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of new therapeutic agents with novel mechanisms of action. This compound, a representative of a new class of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) inhibitors, presents a promising alternative to conventional therapies. This guide synthesizes available data to facilitate a direct comparison between this novel inhibitor and the established first-line anti-TB drug regimen.

Mechanism of Action

A fundamental difference between this compound and first-line TB drugs lies in their molecular targets. First-line agents disrupt various essential pathways in M. tuberculosis, while this compound specifically targets DNA synthesis.

First-Line Tuberculosis Drugs:

  • Isoniazid (INH): A prodrug activated by the mycobacterial enzyme KatG. It primarily inhibits the synthesis of mycolic acids, crucial components of the bacterial cell wall.[1]

  • Rifampicin (RIF): Binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting RNA synthesis.[1]

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and interferes with energy production in acidic environments.[1]

  • Ethambutol (EMB): Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.[1]

This compound:

This compound is a potent and selective inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a critical enzyme in the sole salvage pathway for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[2][3] By inhibiting this enzyme, this compound effectively halts DNA synthesis, leading to bacterial death. The unique structure of the MtbTMPK active site compared to its human counterpart makes it an attractive target for selective drug design.[2]

cluster_FirstLine First-Line TB Drugs cluster_MtTMPK This compound INH Isoniazid Mycolic_Acid Mycolic Acid Synthesis INH->Mycolic_Acid RIF Rifampicin RNA_Polymerase RNA Polymerase RIF->RNA_Polymerase PZA Pyrazinamide Membrane_Potential Membrane Potential PZA->Membrane_Potential EMB Ethambutol Arabinogalactan Arabinogalactan Synthesis EMB->Arabinogalactan Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Energy_Production Energy Production Membrane_Potential->Energy_Production Arabinogalactan->Cell_Wall MtTMPK_IN_2 This compound MtbTMPK Mtb Thymidylate Kinase (MtbTMPK) MtTMPK_IN_2->MtbTMPK dTMP dTMP dTDP dTDP dTMP->dTDP Phosphorylation dTTP dTTP dTDP->dTTP ... DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis Precursor

Caption: Mechanisms of action for first-line TB drugs and this compound.

Comparative Efficacy Data

Quantitative data for the in vitro efficacy of MtTMPK inhibitors and first-line TB drugs are summarized below. It is important to note that "this compound" is a representative of a class of compounds, and specific values may vary between analogs. The data presented for MtTMPK inhibitors are derived from published studies on potent compounds within this class.

Table 1: In Vitro Efficacy against M. tuberculosis

Compound/DrugTargetIC50 / KiMinimum Inhibitory Concentration (MIC)
MtTMPK Inhibitor (Analog 17) Mtb Thymidylate KinaseNot Reported12.5 µM[2]
MtTMPK Inhibitor (Bicyclic) Mtb Thymidylate KinaseKi = 2.3 µM[4]100 µg/mL (IC99)[4]
Isoniazid Mycolic Acid Synthesis-0.025 - 0.05 µg/mL
Rifampicin RNA Polymerase-0.05 - 0.1 µg/mL
Pyrazinamide Membrane Energetics-20 - 100 µg/mL (at pH 5.5)
Ethambutol Arabinosyl Transferase-0.5 - 2.0 µg/mL

Note: MIC values for first-line drugs are typical ranges and can vary depending on the strain and testing conditions.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the efficacy of antitubercular agents.

MtbTMPK Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MtbTMPK.

Start Start: Prepare Assay Components Components MtbTMPK Enzyme dTMP (substrate) ATP (phosphate donor) Test Compound (e.g., this compound) Start->Components Incubation Incubate at 37°C Components->Incubation Reaction Enzymatic reaction: dTMP + ATP -> dTDP + ADP Incubation->Reaction Detection Quantify ADP production (e.g., using a coupled kinase assay with luminescence) Reaction->Detection Analysis Calculate % inhibition and IC50 value Detection->Analysis End End Analysis->End

Caption: Workflow for an MtbTMPK enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Recombinant MtbTMPK enzyme, deoxythymidine monophosphate (dTMP), adenosine triphosphate (ATP), and the test inhibitor are prepared in an appropriate buffer.

  • Reaction Initiation: The components are mixed in a microplate well to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at a controlled temperature (typically 37°C) for a defined period.

  • Detection: The amount of adenosine diphosphate (ADP) produced, which is proportional to enzyme activity, is quantified. This is often done using a coupled enzyme system that links ADP production to a detectable signal, such as luminescence or fluorescence.

  • Data Analysis: The percentage of enzyme inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Start Start: Prepare Materials Materials M. tuberculosis Culture Serial Dilutions of Test Compound Liquid or Solid Growth Medium Start->Materials Inoculation Inoculate medium containing different drug concentrations with M. tuberculosis Materials->Inoculation Incubation Incubate at 37°C for several days to weeks Inoculation->Incubation Observation Visually or instrumentally assess for bacterial growth Incubation->Observation Determination Identify the lowest concentration with no visible growth (MIC) Observation->Determination End End Determination->End

Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Protocol (Microplate Alamar Blue Assay - MABA):

  • Preparation: A serial dilution of the test compound is prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Addition of Indicator Dye: A solution of Alamar Blue (resazurin) is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Reading Results: In wells with bacterial growth, the blue resazurin is reduced to pink resorufin. The MIC is determined as the lowest drug concentration that prevents this color change.

Concluding Remarks

This compound and other inhibitors of MtbTMPK represent a promising new frontier in the development of anti-TB therapeutics. Their novel mechanism of action, targeting DNA synthesis, is a significant departure from the cell wall and RNA synthesis inhibition of first-line drugs. This offers the potential for activity against drug-resistant strains and for use in novel combination therapies. The in vitro data, while preliminary, demonstrates potent inhibition of the target enzyme and whole-cell activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this new class of antitubercular agents. This guide provides a foundational comparison to aid researchers in this critical endeavor.

References

A Head-to-Head Comparison of Non-Nucleoside MtTMPK Inhibitors for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel drug targets. One such promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an enzyme essential for DNA synthesis in the bacterium. Unlike nucleoside analogs, non-nucleoside inhibitors of MtTMPK offer the potential for greater selectivity and reduced host toxicity. This guide provides a head-to-head comparison of reported non-nucleoside MtTMPK inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Performance Comparison of Non-Nucleoside MtTMPK Inhibitors

The following tables summarize the in vitro efficacy of various non-nucleoside inhibitor scaffolds against both the MtTMPK enzyme and whole-cell M. tuberculosis. These compounds represent different chemical classes that have been investigated for their potential as anti-tubercular agents.

Table 1: Enzymatic Inhibition of MtTMPK by Non-Nucleoside Inhibitors

Compound ScaffoldRepresentative CompoundMtTMPK IC50 (µM)Reference
Coumarin-basedNot SpecifiedNanomolar range[1]
Imidazo[1,2-a]pyridine ConjugateAnalogue 26Moderate Potency[2]
3,5-Dinitrobenzamide ConjugateAnalogues 27, 28Moderate Potency[2]
Fe-chelating Siderophore ConjugateAnalogue 17Favorable Inhibition[2]

Table 2: Whole-Cell Activity of Non-Nucleoside MtTMPK Inhibitors against M. tuberculosis

Compound ScaffoldRepresentative CompoundM. tuberculosis MIC (µM)Reference
Imidazo[1,2-a]pyridine ConjugateAnalogue 26Sub-micromolar[2]
3,5-Dinitrobenzamide ConjugateAnalogues 27, 28Sub-micromolar[2]
Fe-chelating Siderophore ConjugateAnalogue 1712.5[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of non-nucleoside MtTMPK inhibitors.

MtTMPK Enzymatic Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of MtTMPK by 50% (IC50). The activity of MtTMPK is measured by quantifying the conversion of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).

Materials:

  • Purified recombinant MtTMPK enzyme

  • dTMP (substrate)

  • ATP (co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitors dissolved in DMSO

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well microplates

  • Microplate reader (luminometer)

Procedure:

  • Prepare a reaction mixture containing assay buffer, a fixed concentration of dTMP (typically at or near its Km value), and a fixed concentration of ATP.

  • Add varying concentrations of the test inhibitor to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the enzymatic reaction by adding the purified MtTMPK enzyme to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 60 minutes).

  • Stop the reaction according to the kinase assay kit instructions.

  • Add the detection reagent from the kit, which quantifies the amount of ADP produced (correlating with enzyme activity).

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis. The Alamar Blue (Resazurin) assay is a commonly used method.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test inhibitors dissolved in DMSO

  • Resazurin sodium salt solution

  • 96-well microplates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a serial dilution of the test inhibitors in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final desired cell density.

  • Add the bacterial suspension to each well containing the test inhibitor. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add the resazurin solution to each well and incubate for an additional 24 hours.

  • Observe the color change. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

  • Optionally, fluorescence or absorbance can be read using a microplate reader to quantify bacterial growth inhibition.

Visualizing Key Pathways and Workflows

To better understand the context of non-nucleoside MtTMPK inhibitors, the following diagrams illustrate the enzyme's role in the DNA synthesis pathway and a typical workflow for inhibitor screening.

MtTMPK_Pathway cluster_reaction MtTMPK Catalyzed Reaction dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK ADP ADP MtTMPK->ADP dTDP dTDP MtTMPK->dTDP NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK dTTP dTTP NDPK->dTTP DNA DNA Synthesis dTTP->DNA Inhibitor Non-nucleoside Inhibitor Inhibitor->MtTMPK

Caption: The MtTMPK enzymatic pathway and point of inhibition.

Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (Enzymatic Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Whole_Cell Whole-Cell Activity (MIC Assay) Dose_Response->Whole_Cell Lead_Opt Lead Optimization Whole_Cell->Lead_Opt

References

Distinguishing Bactericidal and Bacteriostatic Effects of Novel Anti-Tubercular Agents: A Comparative Guide for MtTMPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and compare the bactericidal versus bacteriostatic activity of novel anti-tubercular agents targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK). As a critical enzyme in the DNA synthesis pathway of M. tuberculosis, MtTMPK is a promising target for new therapeutics. Understanding whether an inhibitor of this enzyme simply prevents bacterial replication (bacteriostatic) or actively kills the bacteria (bactericidal) is paramount for preclinical development and predicting therapeutic outcomes.

While specific experimental data for a compound designated "MtTMPK-IN-2" is not publicly available, this guide will use a hypothetical inhibitor, "MtTMPK-IN-X," to illustrate the necessary experimental data and comparative analysis required. We will compare its potential bactericidal profile against a known bacteriostatic agent, illustrating the key data points and methodologies involved in this critical classification.

Core Concepts: Bactericidal vs. Bacteriostatic Action

An antimicrobial agent is classified as bactericidal if it directly kills the target bacteria. In contrast, a bacteriostatic agent inhibits bacterial growth and reproduction, relying on the host's immune system to clear the infection.[1] The distinction is typically determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log10) reduction in the initial bacterial inoculum.[2][3]

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the MBC/MIC ratio is > 4.[4][5]

Comparative Analysis of MtTMPK-IN-X

To illustrate the characterization of a novel MtTMPK inhibitor, we present hypothetical data for "MtTMPK-IN-X" alongside comparative data for a known bacteriostatic anti-tubercular agent.

Table 1: In Vitro Activity of MtTMPK-IN-X vs. a Bacteriostatic Comparator
CompoundTargetMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
MtTMPK-IN-X MtTMPK1.02.02Bactericidal
Bacteriostatic Comparator Protein Synthesis1.0>32>32Bacteriostatic

Time-Kill Kinetic Analysis

Time-kill assays provide a dynamic view of an antimicrobial agent's effect on bacterial viability over time. These assays are crucial for confirming bactericidal activity and understanding the rate of bacterial killing.

Table 2: Time-Kill Assay Data for MtTMPK-IN-X (at 4x MIC)
Time (hours)Log10 CFU/mL
06.0
25.8
45.2
84.5
123.7
24<3.0 (≥3-log reduction)

The data in Table 2 indicates that MtTMPK-IN-X achieves a ≥3-log10 reduction in colony-forming units (CFU) within 24 hours, confirming its bactericidal activity.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the correct classification of an antimicrobial agent. Below are detailed methodologies for the key experiments cited.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis

This protocol is based on the broth microdilution method.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.[6]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound (e.g., MtTMPK-IN-X) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.[6][7][8]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination for M. tuberculosis

This protocol is performed as a continuation of the MIC assay.

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a Middlebrook 7H10 agar plate.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible on the control plates.

  • Enumeration: Count the number of colonies for each concentration.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[2][3]

Protocol 3: Time-Kill Curve Assay for M. tuberculosis

This assay evaluates the rate of bacterial killing over time.

  • Culture Preparation: Prepare a logarithmic phase culture of M. tuberculosis H37Rv in 7H9 broth.

  • Exposure: Add the test compound at a specified concentration (e.g., 4x MIC) to the bacterial culture. A no-drug control culture should be run in parallel.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the test and control cultures.[9]

  • Enumeration: Prepare serial dilutions of each aliquot and plate on 7H10 agar to determine the viable CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for both the treated and control cultures. A bactericidal effect is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[9]

Mechanism of Action and Signaling Pathway

MtTMPK is a key enzyme in the pyrimidine salvage pathway, which is essential for DNA synthesis in M. tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Inhibition of MtTMPK depletes the pool of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication, ultimately leading to the cessation of DNA synthesis and cell death.

Thymidylate_Synthesis_Pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway dUMP dUMP ThyA_ThyX ThyA / ThyX dUMP->ThyA_ThyX 5,10-CH2-THF dTMP dTMP ThyA_ThyX->dTMP Thymidine Thymidine Thymidine_Kinase Thymidine Kinase Thymidine->Thymidine_Kinase Thymidine_Kinase->dTMP MtTMPK MtTMPK (Target of MtTMPK-IN-X) dTMP->MtTMPK ATP dTDP dTDP MtTMPK->dTDP ADP NDPK NDP Kinase dTDP->NDPK ATP dTTP dTTP NDPK->dTTP ADP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase DNA DNA Synthesis DNA_Polymerase->DNA MtTMPK_IN_X MtTMPK-IN-X MtTMPK_IN_X->MtTMPK Inhibition

Caption: Thymidylate synthesis pathway in M. tuberculosis.

The diagram above illustrates the central role of MtTMPK in producing the necessary precursors for DNA replication. By inhibiting MtTMPK, compounds like MtTMPK-IN-X effectively halt this essential process.

Experimental Workflow

The following diagram outlines the logical flow of experiments to classify a novel anti-tubercular agent.

Experimental_Workflow start Start: Novel Compound (MtTMPK-IN-X) mic_assay Perform MIC Assay start->mic_assay mic_result Determine MIC mic_assay->mic_result mbc_assay Perform MBC Assay mic_result->mbc_assay Growth Inhibition Observed mbc_result Determine MBC mbc_assay->mbc_result calculate_ratio Calculate MBC/MIC Ratio mbc_result->calculate_ratio classify Classify Activity calculate_ratio->classify bactericidal Bactericidal (≤4) classify->bactericidal Ratio ≤ 4 bacteriostatic Bacteriostatic (>4) classify->bacteriostatic Ratio > 4 time_kill Perform Time-Kill Assay bactericidal->time_kill confirm_kill_rate Confirm Kill Rate time_kill->confirm_kill_rate

Caption: Workflow for classifying antimicrobial activity.

This structured approach ensures a thorough and accurate determination of whether a novel compound exhibits a bactericidal or bacteriostatic effect against M. tuberculosis, providing essential information for advancing promising candidates in the drug development pipeline.

References

Evaluating the Resistance Potential of Novel MtTMPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutics targeting new bacterial pathways. M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis, represents a promising target for new anti-tubercular agents. This guide provides a framework for evaluating the potential for resistance development to a novel hypothetical inhibitor, MtTMPK-IN-2, and compares its potential resistance profile with other hypothetical alternatives. The methodologies and data presented are based on established principles of antimicrobial resistance research.

Comparative Analysis of Resistance Potential

A critical step in the preclinical development of any new antimicrobial agent is the assessment of its propensity to select for resistant mutants. This involves determining the frequency of resistance and characterizing the genetic basis of resistance. While specific data for this compound is not yet publicly available, the following table illustrates the type of data that would be generated and used for a comparative analysis against other hypothetical MtTMPK inhibitors.

Parameter This compound (Hypothetical Data) Alternative Inhibitor A (Hypothetical Data) Alternative Inhibitor B (Hypothetical Data)
Target M. tuberculosis thymidylate kinase (MtTMPK)M. tuberculosis thymidylate kinase (MtTMPK)M. tuberculosis thymidylate kinase (MtTMPK)
Frequency of Resistance 1 x 10-8 at 8x MIC5 x 10-7 at 8x MIC2 x 10-9 at 8x MIC
Primary Resistance Mutations TmpK gene: A168V, I101STmpK gene: G12A, L90PTmpK gene: R170C
Cross-Resistance Observed None with current anti-TB drugsPartial cross-resistance with other nucleoside analogsNone with current anti-TB drugs
Fitness Cost of Resistance Moderate reduction in in-vitro growth rateLow reduction in in-vitro growth rateHigh reduction in in-vitro growth rate

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive comparison.

Understanding Resistance Mechanisms to Kinase Inhibitors

Resistance to kinase inhibitors, a class of drugs that includes potential MtTMPK inhibitors, often arises through specific molecular mechanisms.[1][2][3][4] These can be broadly categorized as:

  • On-target mutations: These are genetic alterations in the drug's target protein that reduce the binding affinity of the inhibitor. For MtTMPK inhibitors, this would likely involve mutations within the ATP-binding site or other allosteric sites of the enzyme.[1][5]

  • Target overexpression: An increase in the cellular concentration of the target enzyme can overcome the inhibitory effect of the drug.

  • Drug efflux: Increased activity of bacterial efflux pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Metabolic bypass: The bacterium may develop or upregulate alternative metabolic pathways to circumvent the need for the inhibited enzyme.

Experimental Protocols for Resistance Evaluation

The following protocols are fundamental for assessing the potential for resistance development to a novel anti-tubercular agent.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the inhibitor that prevents visible growth of M. tuberculosis.

Methodology:

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

  • Assay Setup: A serial dilution of the inhibitor is prepared in a 96-well microplate. The bacterial suspension is diluted and added to each well to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

Frequency of Resistance Determination

Objective: To quantify the rate at which spontaneous resistance to the inhibitor emerges in a bacterial population.

Methodology:

  • Inoculum Preparation: A large population of M. tuberculosis (approximately 109 to 1010 CFU) is prepared from a mid-log phase culture.

  • Plating: The bacterial suspension is plated onto Middlebrook 7H10 agar plates containing the inhibitor at a concentration of 8x the MIC.[6] A separate set of plates without the inhibitor is used to determine the total viable count.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until colonies are visible.

  • Calculation: The frequency of resistance is calculated by dividing the number of colonies that grow on the drug-containing plates by the total number of CFUs plated.[6]

Characterization of Resistant Mutants

Objective: To identify the genetic basis of resistance.

Methodology:

  • Colony Selection: Individual resistant colonies are isolated from the drug-containing plates.

  • MIC Confirmation: The MIC of the inhibitor against each resistant isolate is re-determined to confirm the resistance phenotype.

  • Genomic DNA Extraction: Genomic DNA is extracted from the resistant isolates and the parental wild-type strain.

  • Gene Sequencing: The tmpK gene (the gene encoding MtTMPK) is amplified by PCR and sequenced to identify potential mutations. Whole-genome sequencing can also be employed to identify other potential resistance-conferring mutations.

Visualizing Key Processes

Diagrams can aid in understanding the complex biological and experimental pathways involved in resistance evaluation.

Signaling_Pathway cluster_0 Bacterial Cell cluster_1 Resistance Mechanism MtTMPK_IN_2 This compound MtTMPK MtTMPK MtTMPK_IN_2->MtTMPK Inhibition Altered_MtTMPK Altered MtTMPK MtTMPK_IN_2->Altered_MtTMPK Reduced Binding dTDP dTDP MtTMPK->dTDP Phosphorylation dTMP dTMP dTMP->MtTMPK DNA_Synthesis DNA Synthesis dTDP->DNA_Synthesis Mutation TmpK Gene Mutation Mutation->Altered_MtTMPK

Caption: Mechanism of MtTMPK inhibition and a potential resistance pathway.

Experimental_Workflow start Start: M. tuberculosis Culture mic_determination 1. MIC Determination start->mic_determination resistance_frequency 2. Frequency of Resistance Assay (Plating on 8x MIC) mic_determination->resistance_frequency colony_isolation 3. Isolate Resistant Colonies resistance_frequency->colony_isolation mic_confirmation 4. Confirm Resistance Phenotype colony_isolation->mic_confirmation dna_extraction 5. Genomic DNA Extraction mic_confirmation->dna_extraction gene_sequencing 6. TmpK Gene Sequencing dna_extraction->gene_sequencing data_analysis 7. Data Analysis and Mutation Identification gene_sequencing->data_analysis end End: Resistance Profile data_analysis->end

Caption: Workflow for evaluating the development of resistance to a novel inhibitor.

Conclusion

The evaluation of resistance potential is a cornerstone of modern anti-infective drug discovery. By employing systematic and robust experimental protocols, researchers can gain crucial insights into the likelihood of resistance emergence and the underlying genetic mechanisms. While specific data for this compound remains to be elucidated, the framework presented in this guide provides a comprehensive approach for assessing its potential, and that of other novel MtTMPK inhibitors, in the fight against tuberculosis. This early and thorough evaluation is essential for prioritizing drug candidates with a lower propensity for resistance, ultimately contributing to the development of more durable and effective treatments for this global health threat.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.